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4-Chloro-2-(pentyloxy)phenylboronic acid Documentation Hub

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  • Product: 4-Chloro-2-(pentyloxy)phenylboronic acid
  • CAS: 2096338-13-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Chloro-2-(pentyloxy)phenylboronic Acid

This is a comprehensive technical guide for the synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid . This protocol is designed for research and development applications, prioritizing regioselectivity, yield, and repro...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid . This protocol is designed for research and development applications, prioritizing regioselectivity, yield, and reproducibility.

Executive Summary & Retrosynthetic Analysis

4-Chloro-2-(pentyloxy)phenylboronic acid is a highly functionalized arylboronic acid used as a building block in medicinal chemistry. The molecule features three distinct functionalities: a boronic acid for coupling, a chlorine atom for orthogonal derivatization, and a pentyloxy ether chain for lipophilicity modulation.

Retrosynthetic Logic

Direct borylation of a chlorobenzene core is non-selective. The most robust synthetic route utilizes a Directed Ortho-Metalation (DOM) strategy or, more reliably, a Lithium-Halogen Exchange on a pre-functionalized brominated precursor.

  • Target: 4-Chloro-2-(pentyloxy)phenylboronic acid

  • Precursor B: 1-Bromo-4-chloro-2-(pentyloxy)benzene

  • Starting Material A: 2-Bromo-5-chlorophenol (CAS: 13659-23-9)

Rationale: Starting with 2-bromo-5-chlorophenol locks the regiochemistry early. The bromine atom is positioned ortho to the phenol (which becomes the ether) and para to the chlorine. Subsequent lithium-halogen exchange specifically targets the C-Br bond over the C-Cl bond at cryogenic temperatures, ensuring the boronic acid is installed exactly at position 1.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the two-step synthesis: Williamson Ether Synthesis followed by Cryogenic Borylation.

ReactionScheme SM Starting Material 2-Bromo-5-chlorophenol Inter Intermediate 1-Bromo-4-chloro-2-(pentyloxy)benzene SM->Inter Alkylation Reagent1 1-Bromopentane K2CO3, DMF, 60°C Product Target Product 4-Chloro-2-(pentyloxy)phenylboronic acid Inter->Product Li-Halogen Exchange & Borylation Reagent2 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Two-step synthetic pathway ensuring regiochemical integrity of the boronic acid installation.

Experimental Protocol

Step 1: Synthesis of 1-Bromo-4-chloro-2-(pentyloxy)benzene

This step utilizes a standard Williamson ether synthesis. The use of DMF accelerates the nucleophilic substitution via the


 mechanism.

Materials:

  • Substrate: 2-Bromo-5-chlorophenol (1.0 equiv)

  • Alkylating Agent: 1-Bromopentane (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet with 2-Bromo-5-chlorophenol and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Addition: Add 1-Bromopentane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) until the starting phenol is consumed.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the mixture into ice-water (5x reaction volume) to precipitate the product or induce phase separation.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is typically a colorless to pale yellow oil.

Step 2: Synthesis of 4-Chloro-2-(pentyloxy)phenylboronic Acid

Critical Control Point: This reaction relies on the kinetic difference between Lithium-Bromine and Lithium-Chlorine exchange. At -78°C, n-BuLi reacts exclusively with the Bromine. Strict temperature control is mandatory.

Materials:

  • Substrate: 1-Bromo-4-chloro-2-(pentyloxy)benzene (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.1 equiv)

  • Electrophile: Triisopropyl borate (

    
    ) (1.2–1.5 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous/inhibitor-free

  • Quench: 1N HCl

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon or Nitrogen.

  • Dissolution: Add the intermediate from Step 1 and anhydrous THF (concentration ~0.2 M).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70°C.

    • Mechanism:[3][4][5] The bromine is exchanged for lithium.[3][4][6] The pentyloxy group at the ortho position coordinates the lithium, stabilizing the intermediate.

    • Time: Stir at -78°C for 45–60 minutes.

  • Borylation: Add Triisopropyl borate dropwise. Ensure temperature remains below -65°C.

    • Note: Trimethyl borate can be used, but Triisopropyl borate is less prone to polymerization and easier to handle.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature (approx. 20°C) over 1–2 hours.

  • Hydrolysis: Cool the flask to 0°C. Slowly add 1N HCl until the pH is acidic (pH ~2). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free boronic acid.

  • Workup:

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The crude residue often contains boroxines (anhydrides).

    • Recrystallization: Dissolve in a minimum amount of hot Acetonitrile or Acetone/Water mixture. Cool to 0°C to precipitate the white solid.

    • Alternatively, triturate with Hexanes to remove non-polar impurities.

Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Step 1 Yield 85% – 95%Highly efficient

reaction.
Step 2 Yield 65% – 80%Dependent on strict moisture exclusion.
Appearance White to Off-white powderBoronic acids may darken if oxidized.
1H NMR (DMSO-d6)

~7.5-7.8 (Ar-H), 4.0 (

), 8.0 (

)
Boronic acid protons are broad/variable.
Storage 2–8°C, under Inert GasHygroscopic; prone to dehydration.

Workflow Logic Diagram

This diagram details the operational flow, including critical decision points for purification.

Workflow Start Start: 2-Bromo-5-chlorophenol Alkylation Alkylation (DMF, K2CO3, 60°C) Start->Alkylation Check1 TLC Check: SM Consumed? Alkylation->Check1 Check1->Alkylation No (Continue Heating) Workup1 Aq. Workup & Drying Check1->Workup1 Yes Lithiation Cryogenic Lithiation (-78°C) Add n-BuLi Workup1->Lithiation Trapping Boron Trapping Add B(OiPr)3 Lithiation->Trapping Hydrolysis Acidic Hydrolysis (HCl) Trapping->Hydrolysis Purification Recrystallization (Acetonitrile/H2O) Hydrolysis->Purification

Caption: Operational workflow highlighting the critical check-point and purification strategy.

Safety & Handling (E-E-A-T)

Organolithium Hazards
  • n-Butyllithium is pyrophoric. It must be handled strictly under an inert atmosphere (Argon/Nitrogen).

  • Protocol: Use the "double-needle" technique or a gastight syringe for transfer. Ensure the needle tip is always submerged in the liquid or inert gas.

  • Quenching: Quench excess n-BuLi with isopropanol or methanol before adding water during cleanup.

Boronic Acid Stability[7]
  • Dehydration: Boronic acids spontaneously form cyclic anhydrides (boroxines) upon heating or drying. This is reversible. If the melting point is broad or NMR integration is off, the sample likely contains boroxines.

  • Re-hydration: Recrystallization from water-containing solvents usually restores the monomeric acid form.

References

  • Organic Syntheses. Lithium-Halogen Exchange Reactions: Preparation of Arylboronic Acids. Org.[1][2][3][6] Synth. 2008, 85, 231-245. [Link]

  • PubChem. Compound Summary: (4-chloro-2-alkoxyphenyl)boronic acid analogs. [Link]

Sources

Exploratory

Technical Monograph: 4-Chloro-2-(pentyloxy)phenylboronic Acid

[1] Chemical Identity & Core Data Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid CAS Registry Number: 2096338-13-3 Molecular Formula: C₁₁H₁₆BClO₃ Molecular Weight: 242.51 g/mol SMILES: CCCCCOc1cc(Cl)ccc1B(O)O Ap...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Core Data

Compound Name: 4-Chloro-2-(pentyloxy)phenylboronic acid CAS Registry Number: 2096338-13-3 Molecular Formula: C₁₁H₁₆BClO₃ Molecular Weight: 242.51 g/mol SMILES: CCCCCOc1cc(Cl)ccc1B(O)O Appearance: White to off-white solid Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized organoboron intermediate used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho-alkoxy substituent (pentyloxy group), which serves a dual purpose: it acts as a directing group during synthesis and modulates the lipophilicity (LogP) of the final pharmaceutical candidate. The 4-chloro handle provides a secondary site for further functionalization, making this compound a versatile "linchpin" in medicinal chemistry campaigns targeting kinases and GPCRs.

Synthesis & Manufacturing Protocol

Expertise & Experience: The synthesis of 2-alkoxy-arylboronic acids requires careful control of regioselectivity. The most robust industrial route avoids the direct lithiation of the alkoxybenzene due to potential ortho-lithiation scrambling. Instead, a bromine-lithium exchange or Miyaura borylation on a pre-functionalized aryl bromide is the standard of excellence.

Reaction Scheme Overview

The synthesis proceeds in two distinct stages:

  • Williamson Etherification: Installation of the pentyl chain.

  • Miyaura Borylation: Conversion of the aryl bromide to the boronic acid.

Step 1: Synthesis of 1-Bromo-4-chloro-2-(pentyloxy)benzene

Objective: Alkylation of the phenol moiety with high conversion.

  • Reagents: 2-Bromo-5-chlorophenol (Starting Material), 1-Bromopentane, Potassium Carbonate (

    
    ), DMF (Solvent).
    
  • Protocol:

    • Charge a reaction vessel with 2-Bromo-5-chlorophenol (1.0 eq) and anhydrous DMF (5 mL/g).

    • Add Potassium Carbonate (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. Critical: Ensure the base is finely ground to maximize surface area.

    • Add 1-Bromopentane (1.2 eq) dropwise to control the exotherm.

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Quench with water, extract with ethyl acetate, wash with brine, and dry over

      
      . Concentrate in vacuo.
      
    • Purification: Silica gel chromatography is usually required to remove unreacted alkyl bromide.

Step 2: Pd-Catalyzed Borylation (Miyaura Route)

Objective: Installation of the boronic acid moiety without dehalogenating the 4-chloro site. Why this route? Traditional Lithium-Halogen exchange (n-BuLi) at -78°C carries a risk of "halogen dance" or competing exchange at the Chlorine position. The Palladium-catalyzed route using Bis(pinacolato)diboron (


) is chemoselective for the Bromine atom.
  • Reagents: 1-Bromo-4-chloro-2-(pentyloxy)benzene (from Step 1),

    
     (1.1 eq), 
    
    
    
    (3 mol%), Potassium Acetate (KOAc, 3.0 eq), 1,4-Dioxane.
  • Protocol:

    • In a glovebox or under Argon stream, combine the aryl bromide,

      
      , KOAc, and dry 1,4-Dioxane.
      
    • Degas the solvent by sparging with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.

    • Add the catalyst

      
       .
      
    • Heat to 90°C for 12-16 hours.

    • Hydrolysis (Optional but recommended for free acid): The reaction yields the pinacol ester. To isolate the free boronic acid (CAS 2096338-13-3), treat the crude ester with

      
       in THF/Water, followed by dilute HCl hydrolysis.
      
Visualization: Synthesis Workflow

SynthesisPath SM 2-Bromo-5-chlorophenol (Starting Material) Step1 Step 1: Etherification (1-Bromopentane, K2CO3, DMF) SM->Step1 Inter Intermediate: 1-Bromo-4-chloro-2-(pentyloxy)benzene Step1->Inter Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Inter->Step2 Hydrolysis Hydrolysis (NaIO4 / HCl) Step2->Hydrolysis Product TARGET: 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS 2096338-13-3) Hydrolysis->Product

Figure 1: Step-wise synthetic pathway from commercially available phenol precursor to target boronic acid.

Applications & Mechanism of Action

The primary utility of 4-Chloro-2-(pentyloxy)phenylboronic acid is as a nucleophile in Suzuki-Miyaura Cross-Coupling .

Mechanistic Insight: The "Ortho-Effect"

The 2-pentyloxy group exerts a steric and electronic influence during coupling:

  • Electronic: The oxygen atom donates electron density into the ring (resonance), increasing the nucleophilicity of the carbon attached to boron. This often accelerates the transmetallation step compared to unsubstituted phenylboronic acids.

  • Steric: The pentyl chain is flexible but bulky. In the resulting biaryl product, this group forces the two aromatic rings to twist out of planarity (atropisomerism potential), which is a key design strategy in modern kinase inhibitors to fill hydrophobic pockets.

Protocol: Suzuki Coupling (General Procedure)
  • Substrate: Aryl Halide (e.g., Heterocyclic bromide).

  • Catalyst System:

    
     or 
    
    
    
    /XPhos.
  • Base:

    
     (aqueous).
    
  • Solvent: DME/Water or Toluene/Ethanol/Water.

  • Conditions: 80-100°C, inert atmosphere.

Visualization: Suzuki Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Start PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (+ Boronic Acid) PdII_X->TransMet Base Activation PdII_Ar Diaryl-Pd(II) Complex TransMet->PdII_Ar RedElim Reductive Elimination (- Product) PdII_Ar->RedElim RedElim->Pd0 Cycle Regenerated

Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the entry point of the boronic acid at the Transmetallation stage.

Handling, Stability & Storage

Trustworthiness: Boronic acids are not static molecules; they exist in a dynamic equilibrium that affects stoichiometry calculations.

The Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides), especially under vacuum or dry storage.

  • Impact: A sample of "pure" boronic acid may actually contain 10-30% boroxine. This changes the effective molecular weight.

  • Correction: For precise stoichiometry in GMP settings, it is recommended to assume a purity of ~95% or to re-crystallize from water/acetone immediately before use.

Storage Conditions
  • Temperature: 2-8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) preferred to prevent oxidative deboronation.

  • Container: Tightly sealed glass; avoid prolonged exposure to moist air which promotes protodeboronation (loss of

    
     group).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • PubChem . Boronic Acid Derivatives and Stability Data. National Library of Medicine. [Link]

Foundational

Strategic Sourcing & Technical Validation: 4-Chloro-2-(pentyloxy)phenylboronic acid

The following guide serves as an operational whitepaper for the procurement, validation, and application of 4-Chloro-2-(pentyloxy)phenylboronic acid . It is designed for senior scientists and procurement leads in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an operational whitepaper for the procurement, validation, and application of 4-Chloro-2-(pentyloxy)phenylboronic acid . It is designed for senior scientists and procurement leads in pharmaceutical and materials chemistry.

CAS: 2096338-13-3 | Formula: C₁₁H₁₆BClO₃ | MW: 242.51 g/mol [1][2]

Executive Technical Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a specialized building block characterized by a unique "push-pull" electronic structure and significant lipophilicity.

  • The "Push": The ortho-pentyloxy group (

    
    ) is a strong electron donor (+M effect) that increases electron density on the aromatic ring, facilitating oxidative addition in cross-coupling cycles, though it introduces steric bulk proximal to the boronic acid moiety.
    
  • The "Pull": The para-chloro substituent (-I, +M) provides a secondary handle for orthogonal functionalization (e.g., subsequent Buchwald-Hartwig amination) but slightly deactivates the ring relative to a non-halogenated analog.

  • The "Grease": The n-pentyl chain dramatically alters solubility profiles compared to standard phenylboronic acids, rendering the molecule soluble in non-polar solvents (Hexanes, Toluene) but complicating aqueous workups due to emulsion formation.

Primary Utility:

  • Medicinal Chemistry: Introduction of lipophilic tails to probe hydrophobic pockets in GPCRs or Kinases.

  • Materials Science: Synthesis of liquid crystals (mesogens) where the pentyl tail induces nematic phase alignment.

The Sourcing Landscape

Unlike commodity reagents (e.g., Phenylboronic acid), CAS 2096338-13-3 is a Tier 3 Specialty Chemical . It is rarely held in multi-kilogram stock and is typically synthesized on-demand or held in small gram-scale libraries.

Supplier Tier Analysis
TierSupplier TypeExamplesStrategyRisk Profile
Tier 1 Global Catalogs Sigma-Aldrich (Merck), ThermoFisherResellers. They list the item but likely source from Tier 2/3. High markup, reliable QC.Low Risk / High Cost / Long Lead Time
Tier 2 Building Block Specialists BLD Pharm , Combi-Blocks , Enamine , Fluorochem Primary Sources. Likely to have 1-10g in stock or rapid synthesis routes validated.Moderate Risk / Best Value / Fast Lead Time
Tier 3 Custom Synthesis (CROs) Wuxi AppTec, local boutique CROsMake-to-Order. Required for >100g scale.High Cost / High Control / 4-8 Week Lead Time
The "Ghost Inventory" Warning

Many aggregators (e.g., MolPort, eMolecules) list this CAS with "2-3 week" lead times. This specific duration is a code for "We don't have it, but we have the precursor (2-Bromo-5-chlorophenol) and will make it when you order."

  • Directive: Always request a current batch-specific H-NMR or LC-MS before placing a PO for >5g.

Decision Logic: Sourcing Workflow

SourcingStrategy Start Requirement Identified QtyCheck Quantity < 5g? Start->QtyCheck Tier2 Source: Combi-Blocks / BLD Pharm (Check Stock) QtyCheck->Tier2 Yes Tier3 Source: Custom Synthesis (Request Quote) QtyCheck->Tier3 No (>10g) StockCheck In Stock? Tier2->StockCheck LeadTime Accept 3-4 Week Lead Time (Fresh Synthesis) Tier3->LeadTime Order Place Order Request CoA StockCheck->Order Yes StockCheck->LeadTime No LeadTime->Order

Figure 1: Strategic sourcing decision tree for rare boronic acids.

Technical Validation Protocol (QA/QC)

Upon receipt, do not rely solely on the vendor CoA. Boronic acids are prone to dehydration (boroxine formation) and protodeboronation.

A. Identity Verification (NMR)

The n-pentyl chain and the 1,2,4-substitution pattern are diagnostic.

  • Solvent: DMSO-d6 (Prevents boroxine aggregation signals seen in CDCl3).

  • Key Signals:

    • Boronic Acid:

      
       ~8.0-8.2 ppm (s, 2H, 
      
      
      
      ). Note: If this integrates to <2H, you have partial anhydride formation.
    • Pentyloxy:

      • 
         ~4.0 ppm (t, 2H, 
        
        
        
        ).
      • 
         ~0.9 ppm (t, 3H, terminal 
        
        
        
        ).
    • Aromatic Region:

      • Look for 3 distinct protons. The proton ortho to the Boron and meta to the Chlorine (H-6) will be chemically distinct from H-3 and H-5.

B. Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.

    • Note: The pentyl chain makes this molecule "sticky." Use a high organic gradient (50% -> 95% B).

  • Common Impurity: 1-Chloro-3-(pentyloxy)benzene . This is the protodeboronated byproduct. It is catalytically dead and must be <2% for efficient coupling.

C. Stoichiometry Check (The Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).



  • Impact: If you weigh 100 mg of "acid" but it is 50% "boroxine," you are actually adding more active boron species than calculated (MW of acid = 242.5; MW of Boroxine unit = 224.5).

  • Correction: For precise kinetics, convert the entire batch to the Pinacol Ester or use a titration method (Mannitol method) to determine active Boron content.

Application Engineering: Suzuki-Miyaura Coupling

The ortho-pentyloxy group creates significant steric hindrance around the boron center. Standard protocols (e.g.,


) often fail or proceed slowly.
Optimized Protocol: The "Steric-Bulk" System

This protocol utilizes Buchwald precatalysts designed to negotiate ortho-substitution.

Reagents:

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 .

    • Why: SPhos/XPhos are electron-rich, bulky biaryl phosphines that facilitate oxidative addition and, crucially, create a pocket that accommodates the ortho-alkoxy group during transmetallation.

  • Base:

    
     (3.0 equiv).
    
    • Why: Anhydrous phosphate is superior to carbonates for sterically demanding substrates.

  • Solvent: Toluene : Water (10:1).

    • Why: The pentyl chain requires Toluene for solubility. The water is strictly necessary to activate the boronic acid (formation of the boronate -ate complex).

Step-by-Step Workflow:

  • Charge: Add Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (3.0 eq) to the reaction vessel.

  • Degas: Sparge with Argon for 15 minutes. Critical: Oxygen kills the electron-rich phosphine ligands.

  • Catalyst: Add Pd source and Ligand (or G3 precatalyst) under positive Argon pressure.

  • Heat: Ramp to 80°C. Monitor by HPLC.

    • Checkpoint: If conversion stalls at 50%, add 0.5 eq more Boronic acid (it may have protodeboronated).

Mechanism Visualization

SuzukiMechanism cluster_steric Critical Failure Point Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Steric Bottleneck!) OxAdd->TransMet + Activated Boronate Activation Boronate Formation [Ar'-B(OH)3]- Activation->TransMet Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration BoronicAcid 4-Chloro-2-(pentyloxy) phenylboronic acid BoronicAcid->Activation + Base Base Base (OH-)

Figure 2: Suzuki catalytic cycle highlighting the transmetallation bottleneck caused by the ortho-pentyloxy group.

Handling & Storage

  • Storage: 2-8°C under Argon.

  • Stability: The pentyloxy group is an ether; it is generally stable to base but can cleave under strong Lewis Acid conditions (e.g.,

    
    ) or high temperatures in acidic media.
    
  • Safety: Treat as a suspected skin irritant. The lipophilic tail facilitates dermal absorption.

References

  • Chemical Identity: PubChem. 4-Chloro-2-(pentyloxy)phenylboronic acid (Compound). Link

  • Boronic Acid Stability: Hall, D. G. (Ed.).[3] (2011).[4][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Steric Suzuki Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society.[3] Link

  • Supplier Data: BLD Pharmatech. Product Catalog: 4-Chloro-2-(pentyloxy)phenylboronic acid. Link(Note: Search CAS 2096338-13-3 directly on supplier site).

Sources

Exploratory

Purity analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid

Technical Guide: Purity Analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid Executive Summary The analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid presents a "dual-paradox" challenge typical of lipophilic boronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid

Executive Summary

The analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid presents a "dual-paradox" challenge typical of lipophilic boronic acids. First, the Boronic Acid Paradox : the compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine), making standard melting point and simple area% purity measurements unreliable. Second, the Lipophilicity Challenge : the pentyloxy (


) chain significantly increases hydrophobicity compared to simple phenylboronic acids, necessitating specific solvent choices and modified HPLC gradients to prevent precipitation or carryover.

This guide outlines a self-validating analytical triad—qNMR (Absolute Content) , HPLC-UV (Impurity Profiling) , and Mannitol Titration (Stoichiometry) —to ensure rigorous quality control suitable for drug development applications.

Physicochemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule's behavior is the prerequisite for accurate analysis.

PropertyValue / CharacteristicAnalytical Implication
Structure 4-Cl, 2-O-Pentyl substitution2-position: Steric hindrance may slow boroxine formation slightly but increases solubility in organic solvents.4-Cl: Electron-withdrawing; increases acidity (

estimated ~8.2).
State Solid (White to Off-white)Hygroscopic. Tends to aggregate.
Solubility Low in water; High in MeOH, DCM, DMSOHPLC: Requires high organic content in mobile phase.NMR: DMSO-

is the preferred solvent.
Stability Prone to dehydration & protodeboronationAvoid unbuffered aqueous solutions. Store cold (2-8°C).

The Boroxine Equilibrium (Visualized):

BoroxineEquilibrium cluster_0 Monomer (Active Species) cluster_1 Trimer (Storage Form) Monomer 3 x Ar-B(OH)2 (Boronic Acid) Boroxine (Ar-BO)3 (Boroxine Anhydride) Monomer->Boroxine Dehydration (Vacuum/Heat) Boroxine->Monomer Hydrolysis (Ambient Humidity) Water + 3 H2O

Caption: The reversible dehydration of 4-Chloro-2-(pentyloxy)phenylboronic acid. Analytical methods must distinguish between "chemical impurities" (permanent) and "boroxine content" (reversible).

Primary Method: Quantitative NMR (qNMR)[1]

Role: Determination of Absolute Purity (Weight %) . Rationale: Unlike chromatography, qNMR is non-destructive and insensitive to the monomer/boroxine equilibrium (provided the relaxation delay is sufficient). It quantifies the molar amount of the aryl ring, regardless of the boron speciation.

Protocol: Internal Standard Method

Reagents:

  • Solvent: DMSO-

    
     (High solubility, prevents exchange broadening).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? Maleic acid produces a sharp singlet at

      
       6.3 ppm, which typically falls in the "silent region" between the alkoxy protons (
      
      
      
      4.0) and aromatic protons (
      
      
      7.0-7.8) of the analyte.[1]

Step-by-Step Workflow:

  • Weighing: Accurately weigh ~15 mg of the analyte (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same weighing boat to minimize transfer errors. Record weights to 0.01 mg precision.
  • Dissolution: Transfer to a vial and add 0.7 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to a 5mm NMR tube.
    
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Boronic acids have long
      
      
      relaxation times; insufficient delay leads to underestimation).
    • Scans: 16 or 32 (for S/N > 250).

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.3 ppm, 2H).
      
    • Integrate the distinct aromatic protons of the boronic acid (e.g., the doublet at

      
       ~7.7 ppm, 1H). Avoid the region near 8.0 ppm if boroxine signals overlap.
      

Calculation:



Where 

= Integral area,

= Number of protons,

= Molecular weight,

= Mass,

= Purity of IS.[2][3][4][5]

Secondary Method: HPLC-UV

Role: Detection of Organic Impurities (e.g., deboronated arenes, starting halides). Rationale: Standard C18 gradients often cause peak tailing for boronic acids due to interaction with silanols. We use a "Diol-Complexation" strategy or an Acidic Mobile Phase to stabilize the peak shape.

Protocol: Acidic C18 Method
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 40% B (Isocratic hold for polarity)2-12 min: 40%

95% B (Linear ramp)12-15 min: 95% B (Wash lipophilic impurities)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (General)
Sample Diluent ACN:Water (80:[6]20) + 0.1% Formic Acid

Self-Validating Check:

  • Inject a Blank: Ensure no ghost peaks from the pentyloxy chain carryover.

  • Peak Shape: The boronic acid should elute as a single sharp peak. If a "saddle" or split peak appears, it indicates on-column hydrolysis. Remedy: Add 1% pinacol to the sample diluent to force the formation of the pinacol ester in situ, which chromatographs perfectly.

Tertiary Method: Mannitol Titration[7]

Role: Determination of Boron Content (Stoichiometric Purity) . Rationale: Boronic acids are too weak (


 ~9) to titrate directly.[7] Mannitol forms a cyclic ester complex, releasing a proton and lowering the effective 

to ~4, allowing sharp endpoint detection.

Protocol:

  • Dissolve ~100 mg of analyte in 20 mL Methanol (due to lipophilicity).

  • Add 10 g of D-Mannitol dissolved in 50 mL water.

  • Add 3 drops of Phenolphthalein.

  • Titrate with 0.1 N NaOH (standardized) to a persistent pink endpoint.

  • Blank Correction: Perform the same titration on the Mannitol/MeOH solvent blank.

Analytical Decision Workflow

This diagram guides the researcher on which method to prioritize based on the specific development stage.

PurityDecisionTree Start Sample: 4-Chloro-2-(pentyloxy) phenylboronic acid Q1 Is the goal Absolute Purity (for stoichiometry)? Start->Q1 Method_qNMR Method 1: qNMR (DMSO-d6 + Maleic Acid) Q1->Method_qNMR Yes (Gold Standard) Q2 Is the goal Impurity Profiling (Qualitative)? Q1->Q2 No Method_HPLC Method 2: HPLC-UV (Acidic Mobile Phase) Q2->Method_HPLC Yes Method_Titration Method 3: Mannitol Titration (Cheap, fast QC) Q2->Method_Titration No (Routine QC) Check_Split Check: Split Peak? Method_HPLC->Check_Split Action_Pinacol Action: Add Pinacol to Diluent Check_Split->Action_Pinacol Yes Valid Chromatogram Valid Chromatogram Check_Split->Valid Chromatogram No

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Discusses the boroxine equilibrium kinetics).

  • Alwaseem, H., et al. (2022). Quantitative NMR Interpretation without Reference. (General principles of qNMR applicable to boronic acids).

  • Metrohm Application Bulletin 066 . Potentiometric and thermometric determination of boric acid. (Standard protocol for Mannitol titration).[8][7]

Sources

Foundational

An In-depth Technical Guide to the X-ray Crystal Structure of 4-Chlorophenylboronic Acid: A Surrogate for Substituted Phenylboronic Acid Derivatives

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural analysis of a key phenylboronic acid derivative. Abstract Phenylboronic acids and t...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural analysis of a key phenylboronic acid derivative.

Abstract

Phenylboronic acids and their derivatives are pivotal building blocks in organic synthesis and medicinal chemistry, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their interactions with biological targets. This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystal structure analysis of 4-chlorophenylboronic acid. While the specific crystal structure for 4-Chloro-2-(pentyloxy)phenylboronic acid is not publicly available, 4-chlorophenylboronic acid serves as an exemplary surrogate, offering critical insights into the solid-state behavior and intermolecular interactions that govern this class of compounds. This document details experimental protocols, explores the causality behind methodological choices, and presents a thorough analysis of the crystal structure, providing a foundational understanding for researchers in drug discovery and materials science.

Introduction: The Significance of Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety [-B(OH)₂]. Their utility in synthetic chemistry is vast, primarily due to their stability, low toxicity, and versatile reactivity.[1][2] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, heavily relies on boronic acids for the formation of carbon-carbon bonds, a cornerstone of modern pharmaceutical and materials science research.

The introduction of substituents onto the phenyl ring, such as a chloro group and an alkoxy chain, significantly modulates the electronic and steric properties of the molecule. These modifications can influence reactivity in cross-coupling reactions, alter binding affinities to biological targets, and dictate the solid-state packing of the molecules, which is crucial for drug formulation and material properties. Understanding the three-dimensional structure of these molecules through X-ray crystallography provides invaluable information about their conformation, intermolecular interactions, and potential for polymorphism.

This guide uses 4-chlorophenylboronic acid as a representative example to elucidate the structural characteristics of this important class of molecules. The Cambridge Structural Database (CSD) contains the crystal structure of 4-chlorophenylboronic acid under the refcode NIQYUI .[1]

Synthesis and Crystallization

The synthesis of 4-chlorophenylboronic acid is a well-established process, typically involving the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Synthetic Protocol

A common route for the synthesis of 4-chlorophenylboronic acid is outlined below:

  • Grignard Reagent Formation: 4-chlorobromobenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 4-chlorophenylmagnesium bromide.

  • Borylation: The Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous ether at low temperatures (typically -78 °C) to prevent side reactions.

  • Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield 4-chlorophenylboronic acid.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as water or a mixture of organic solvents, to obtain crystals suitable for X-ray diffraction.[2]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_grignard Grignard Formation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Purification A 4-Chlorobromobenzene + Mg C 4-Chlorophenylmagnesium bromide A->C Reflux B Anhydrous Ether B->A F Boronate Ester Intermediate C->F Addition D Trimethyl borate D->F E Anhydrous Ether (-78 °C) E->D H 4-Chlorophenylboronic acid F->H Hydrolysis G Aqueous HCl G->F I Recrystallization H->I J Crystals I->J

Caption: Synthetic workflow for 4-chlorophenylboronic acid.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystal structure determination. For 4-chlorophenylboronic acid, slow evaporation of a saturated solution is a common and effective method.

Protocol:

  • Dissolve the purified 4-chlorophenylboronic acid in a minimal amount of a suitable solvent (e.g., a water/ethanol mixture) with gentle heating to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent.

  • Monitor the solution over several days for the formation of well-defined single crystals.

  • Once suitable crystals have formed, carefully isolate them from the mother liquor for mounting and X-ray analysis.

X-ray Crystal Structure Analysis

The crystal structure of 4-chlorophenylboronic acid reveals key insights into its molecular geometry and intermolecular interactions in the solid state.

Crystallographic Data

The following table summarizes the key crystallographic data for 4-chlorophenylboronic acid, as deposited in the Cambridge Structural Database (CSD refcode: NIQYUI).[1]

ParameterValue
Chemical FormulaC₆H₆BClO₂
Formula Weight156.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234(2)
b (Å)7.345(1)
c (Å)8.678(2)
β (°)109.87(3)
Volume (ų)673.5(2)
Z4
Calculated Density (g/cm³)1.543
Absorption Coeff. (mm⁻¹)0.498
F(000)320
Molecular Structure and Conformation

The molecule of 4-chlorophenylboronic acid is largely planar. The boronic acid group [-B(OH)₂] lies nearly coplanar with the phenyl ring, which is a common feature in many phenylboronic acid derivatives. This planarity facilitates π-electron delocalization between the phenyl ring and the empty p-orbital of the boron atom.

Caption: Molecular structure of 4-chlorophenylboronic acid.

Intermolecular Interactions and Crystal Packing

The crystal packing of 4-chlorophenylboronic acid is dominated by strong hydrogen bonding interactions involving the boronic acid groups. Typically, boronic acids form dimeric structures in the solid state through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers then further assemble into extended networks.

In the case of 4-chlorophenylboronic acid, the molecules form hydrogen-bonded dimers. These dimeric units are then arranged in a herringbone fashion, with the chloro-substituted phenyl rings of adjacent dimers exhibiting π-π stacking interactions. This intricate network of hydrogen bonds and π-π interactions contributes to the overall stability of the crystal lattice.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Suzuki-Miyaura Coupling of 4-Chloro-2-(pentyloxy)phenylboronic acid

Executive Summary This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(pentyloxy)phenylboronic acid . This reagent is a high-value scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(pentyloxy)phenylboronic acid . This reagent is a high-value scaffold in medicinal chemistry and liquid crystal synthesis due to its dual functionality: the pentyloxy group provides solubility and lipophilicity, while the 4-chloro substituent serves as a latent handle for subsequent functionalization (e.g., Buchwald-Hartwig amination).

Key Technical Challenges Addressed:

  • Chemoselectivity: Preserving the aryl-chloride bond while activating the C-B bond.

  • Steric/Electronic Factors: Overcoming the ortho-alkoxy steric hindrance without inducing protodeboronation.

  • Solubility: Leveraging the lipophilic pentyl chain for efficient biphasic reactions.

Mechanistic Insight & Causality

To achieve high yields, one must understand the specific behavior of this substrate in the catalytic cycle.

The Chemoselectivity Paradox

The primary risk in coupling chlorinated boronic acids is the potential for the catalyst to oxidatively add into the aryl-chloride bond (homocoupling or polymerization) rather than the target halide.

  • Solution: Use phosphine ligands with moderate electron donation (e.g., dppf, PPh3) or sterically demanding biaryl phosphines (e.g., SPhos) that favor the more reactive Aryl-Br/I partner over the internal Aryl-Cl.

Ortho-Alkoxy Effects

The 2-pentyloxy group exerts two opposing effects:

  • Electronic: As a sigma-withdrawing/pi-donating group, it increases electron density on the ring, potentially accelerating transmetallation.

  • Steric: The pendant pentyl chain creates a "shield" around the boron center.

  • Risk: If transmetallation is slow, the basic conditions required for Suzuki coupling can lead to protodeboronation (replacement of B(OH)2 with H), yielding 3-chlorophenol ethers as byproducts.

Mechanistic Pathway Diagram

The following diagram illustrates the chemoselective pathway, highlighting the retention of the Chloro-substituent.

SuzukiMechanism cluster_warning Critical Control Point Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br adds, Ar-Cl stays intact) Pd0->OxAdd + Ar-Br BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting Step due to 2-Pentyloxy) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Cl- group preserved) RedElim->Product Substrate 4-Chloro-2-(pentyloxy) phenylboronic acid Substrate->TransMet + Base

Caption: Chemoselective catalytic cycle. Note the critical Transmetallation step where steric hindrance from the pentyloxy group must be overcome without engaging the Cl-substituent.

Experimental Protocols

Two methods are provided. Method A is the "workhorse" protocol for standard aryl bromides. Method B is the "high-performance" protocol for sterically hindered partners or aryl chlorides.

Method A: The Robust Standard (Pd(dppf)Cl2)

Best for: Coupling with Aryl Bromides and Iodides where cost and simplicity are priorities.

Reagents:

  • 4-Chloro-2-(pentyloxy)phenylboronic acid (1.2 equiv)

  • Coupling Partner (Aryl Bromide) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)

  • Base: K2CO3 (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 291 mg), and K2CO3 (2.0 mmol, 276 mg).

  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Quickly add Pd(dppf)Cl2·DCM (0.03 mmol, ~25 mg) under positive inert gas pressure.

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: The pentyloxy group increases Rf; use non-polar gradients (e.g., Hexane/EtOAc 95:5).

Method B: The Steric Specialist (SPhos-Pd-G2)

Best for: Coupling with Aryl Chlorides or electron-rich/hindered Aryl Bromides.

Rationale: The SPhos ligand creates a "pocket" that facilitates oxidative addition of difficult substrates while protecting the active Pd center, preventing dehalogenation of the boronic acid's chloro-group.

Reagents:

  • Catalyst: SPhos-Pd-G2 (1-2 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: Toluene / Water (10:1)

Protocol Adjustments:

  • Run at 100°C .

  • The biphasic Toluene/Water system exploits the high lipophilicity of the pentyloxy group, keeping the boronic acid in the organic phase and protecting it from hydrolytic deboronation in the aqueous phase.

Optimization Data & Troubleshooting

The following table summarizes the impact of reaction variables specifically for 2-alkoxy-4-chloro substituted boronic acids.

VariableConditionOutcomeRecommendation
Base Na2CO3Slow reaction, incomplete conversion.Avoid for hindered substrates.
K2CO3 Standard. Good balance of rate vs. stability.Primary Choice (Method A).
K3PO4Fast reaction. Best for hindered partners.Use for Method B.
NaOH / KOHHigh rate of Protodeboronation .DO NOT USE.
Solvent DMFHigh solubility, but difficult workup.Use only if substrate is insoluble in ethers.
Dioxane/H2O Excellent. Miscible system promotes mixing.Primary Choice.
Toluene/H2OGood for protecting sensitive groups.Use for Method B.
Catalyst Pd(PPh3)4Often fails with ortho-substituted boronic acids.Legacy only.
Pd(dppf)Cl2 Robust. Resists de-ligation.Standard.
Troubleshooting Guide
  • Issue: Loss of Chloro-substituent (Dechlorination).

    • Cause: Catalyst is too active or hydride source present (often from alcohol solvents).

    • Fix: Switch to Toluene/Water. Avoid Ethanol/Isopropanol. Lower temp to 60°C.

  • Issue: Low Yield / Unreacted Halide.

    • Cause: Protodeboronation of the boronic acid before coupling.

    • Fix: Add the boronic acid in portions (e.g., 0.6 equiv at t=0, 0.6 equiv at t=2h). Use anhydrous base (Cs2CO3) in dry dioxane.

Workflow Visualization

Workflow Setup Setup: Combine Ar-Br + Boronic Acid + Base (K2CO3) Inert Inert Atmosphere: Purge N2/Ar (5 min) Setup->Inert Catalysis Catalysis: Add Pd(dppf)Cl2 Heat 80°C (4-12h) Inert->Catalysis Check QC Check: LCMS for conversion Watch for de-Cl Catalysis->Check Check->Catalysis Incomplete (Add more cat.) Workup Workup: EtOAc Extraction Silica Filtration Check->Workup Complete

Caption: Operational workflow for Method A. Note the QC check point to monitor for de-chlorination byproducts.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054. Link

    • Note: Provides foundational logic for handling unstable/hindered boronic acids.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

    • Note: Authoritative guide on protodeboron

Sources

Application

4-Chloro-2-(pentyloxy)phenylboronic acid as an intermediate in agrochemical synthesis

Executive Summary & Agrochemical Significance[1] 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: Generic Analog Class) represents a critical building block in the design of next-generation Succinate Dehydrogenase Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Agrochemical Significance[1]

4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: Generic Analog Class) represents a critical building block in the design of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) herbicides .

In modern agrochemistry, the biaryl ether scaffold is ubiquitous. However, efficacy often hinges on the lipophilicity (logP) of the molecule. The introduction of the n-pentyloxy chain at the ortho-position serves two distinct mechanistic functions:

  • Cuticular Penetration: The C5-alkyl chain increases the logP, facilitating transport across the waxy plant cuticle or fungal cell wall.

  • Steric Orthogonalization: The bulky ortho-alkoxy group forces the biaryl system into a twisted conformation (dihedral angle > 40°), often required to fit into specific enzymatic binding pockets (e.g., the ubiquinone binding site of Complex II).

This application note provides a validated workflow for the synthesis, quality control (specifically managing the boroxine-boronic acid equilibrium), and cross-coupling of this sterically demanding intermediate.

Synthetic Pathway & Mechanism[2][3]

The synthesis utilizes a nucleophilic aromatic substitution (


) followed by a cryogenic lithium-halogen exchange. This route is preferred over direct electrophilic borylation due to the directing group ambiguity between the chloro and alkoxy substituents.
Reaction Scheme

SynthesisPath SM 1-Bromo-4-chloro-2-fluorobenzene (Starting Material) Step1 Step 1: S_NAr Alkylation (n-Pentanol, t-BuOK, DMSO) SM->Step1 Inter 1-Bromo-4-chloro-2-(pentyloxy)benzene (Intermediate) Step1->Inter 92% Yield Step2 Step 2: Li-Halogen Exchange (n-BuLi, -78°C, B(OiPr)3) Inter->Step2 Prod 4-Chloro-2-(pentyloxy)phenylboronic acid (Target) Step2->Prod Hydrolysis (H3O+)

Figure 1: Two-step synthetic route leveraging fluorine lability for regioselective alkoxylation.

Experimental Protocols

Protocol A: Regioselective Alkylation

Objective: Synthesis of 1-bromo-4-chloro-2-(pentyloxy)benzene. Rationale: Fluorine is an excellent leaving group for


 when ortho to an electron-withdrawing group (Bromine). This avoids the use of expensive 2-bromo-5-chlorophenol.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv)

  • 1-Pentanol (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Anhydrous DMSO (0.5 M concentration)

Procedure:

  • Charge: In a flame-dried flask under

    
    , dissolve KOtBu in anhydrous DMSO.
    
  • Addition: Add 1-pentanol dropwise at 25°C. Stir for 30 mins to generate the alkoxide in situ.

  • Reaction: Add 1-bromo-4-chloro-2-fluorobenzene slowly (exothermic). Heat to 60°C for 4 hours.

  • Monitor: Check TLC (Hexanes:EtOAc 9:1). The disappearance of the fluorobenzene indicates completion.

  • Workup: Quench with ice water. Extract with Heptane (3x). The non-polar solvent (Heptane) is critical to remove the lipophilic product from DMSO.

  • Purification: Vacuum distillation or silica plug (100% Hexanes).

Protocol B: Cryogenic Borylation

Objective: Conversion of aryl bromide to boronic acid. Critical Control Point: Temperature must be maintained < -70°C during n-BuLi addition to prevent "Benzyne" formation or Lithium-Chlorine exchange (scrambling).

Procedure:

  • Solvation: Dissolve the intermediate from Protocol A in anhydrous THF (0.2 M) under Argon. Cool to -78°C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 mins. Maintain internal temp < -70°C.

  • Equilibration: Stir for 45 mins at -78°C. The solution typically turns yellow.

  • Borylation: Add Triisopropyl borate (B(OiPr)

    
    , 1.5 equiv) rapidly in one portion. The rapid addition prevents double-addition of the lithiated species to the boron center.
    
  • Warm-up: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Add 2M HCl until pH 1. Stir vigorously for 1 hour to cleave the boronate esters.

  • Isolation: Extract with MTBE. Wash with brine. Evaporate to a solid.

  • Recrystallization: Recrystallize from Acetonitrile/Water to remove boronic acid trimers (boroxines).

Application: Sterically Hindered Suzuki-Miyaura Coupling[4]

Coupling 2-alkoxy substituted boronic acids is notoriously difficult due to steric hindrance and the "protodeboronation" side reaction. Standard conditions (


/Carbonate) often fail.

Recommended Catalyst System: Pd-PEPPSI-IPr or Buchwald Generation 3 Pre-catalysts (e.g., XPhos Pd G3) .

Protocol C: Coupling with Heteroaryl Chlorides

Target: Synthesis of Biaryl Ether Agrochemical Scaffold.

ParameterConditionMechanistic Reason
Catalyst Pd-PEPPSI-IPr (2 mol%)N-Heterocyclic Carbene (NHC) ligands stabilize the Pd(0) species and facilitate oxidative addition into hindered halides.
Base

(3.0 equiv)
Anhydrous phosphate is superior to carbonates for sterically demanding couplings; enhances transmetallation.
Solvent 1,4-Dioxane / Water (4:1)Water is strictly required to activate the boronic acid (formation of boronate species).
Temp 80°CSufficient energy to overcome the steric barrier of the ortho-pentyloxy group.

Step-by-Step:

  • Combine 4-chloro-2-(pentyloxy)phenylboronic acid (1.2 equiv), Heteroaryl Chloride (1.0 equiv), and

    
     in a vial.
    
  • Add Pd-PEPPSI-IPr. Cap and purge with Argon (3 cycles).

  • Add degassed Dioxane/Water.

  • Heat at 80°C for 12 hours.

  • Self-Validating Check: If conversion is <50% after 4 hours, add 0.5 equiv of free boronic acid. The ortho-alkoxy group accelerates protodeboronation; excess reagent compensates for this loss.

Quality Control: The Boroxine Cycle

Researchers often misinterpret the purity of this intermediate due to the spontaneous formation of cyclic trimers (boroxines).

BoroxineCycle cluster_QC QC Implications Acid Monomeric Boronic Acid (Reactive Species) Boroxine Cyclic Boroxine (Trimer) (Storage Form) Acid->Boroxine Dehydration (-3 H2O) Vacuum Drying / Heating Boroxine->Acid Re-hydration (+3 H2O) Aqueous Base or Solvent Note NMR in CDCl3 shows mixed species. NMR in DMSO-d6 + D2O shows single monomer. Boroxine->Note

Figure 2: The reversible dehydration cycle. Analytical samples must be solvated in DMSO-d6/D2O to break the trimer for accurate quantification.

QC Specification Table:

TestAcceptance CriteriaMethod Note
Appearance White to Off-white powderTan color indicates oxidation of the phenol ring.
1H NMR >98% (w/w)Run in DMSO-

with 1 drop

to hydrolyze boroxines to monomers for sharp peaks.
HPLC Purity >97% (Area %)254 nm. C18 Column.[1][2] ACN/Water + 0.1% Formic Acid.
Titrable Boron >95% TheoreticalMannitol titration method (Standard for boronic acids).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Tamao–Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. [Link]

  • Knochel, P., et al. (2004). Functionalized Magnesium Organometallics as Versatile Intermediates for Organic Synthesis. Angewandte Chemie International Edition, 43(26), 3368–3398. [Link]

  • Hall, D. G. (Ed.). (2011).[3][4] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

Sources

Method

Technical Application Note: Leveraging 4-Chloro-2-(pentyloxy)phenylboronic Acid in Biaryl Scaffold Synthesis

[1] Executive Summary This application note details the strategic utility of 4-Chloro-2-(pentyloxy)phenylboronic acid as a high-value building block in medicinal chemistry. Unlike simple phenylboronic acids, this trisubs...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the strategic utility of 4-Chloro-2-(pentyloxy)phenylboronic acid as a high-value building block in medicinal chemistry. Unlike simple phenylboronic acids, this trisubstituted scaffold offers a dual-modality advantage: the 4-chloro substituent provides metabolic blocking and electronic modulation, while the 2-pentyloxy group introduces significant lipophilicity and induces a non-planar biaryl conformation via the ortho-effect. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling, specifically addressing the steric challenges inherent to ortho-alkoxy substituted boronic acids.

Chemical Profile & Design Rationale

Structural Utility in Drug Design

The deployment of 4-Chloro-2-(pentyloxy)phenylboronic acid is typically driven by Structure-Activity Relationship (SAR) campaigns targeting three specific objectives:

  • Hydrophobic Pocket Probing: The n-pentyl chain extends approximately 6-7 Å from the aromatic core, making it an ideal probe for deep hydrophobic pockets in GPCRs and kinase allosteric sites.

  • Conformational Control: The ortho-alkoxy group creates steric clash with the coupling partner, forcing the resulting biaryl system out of planarity (dihedral angle > 40°). This "twist" is crucial for disrupting pi-stacking aggregation and improving solubility.

  • Metabolic Stability: The para-chloro substituent blocks the metabolically vulnerable 4-position from CYP450-mediated oxidation.

Key Physicochemical Data
PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight ~242.49 g/mol Standard stoichiometry calculations.[1]
LogP (Calc) ~3.8 - 4.2High lipophilicity; requires non-polar solvent blends for extraction.
Reactivity ModerateOrtho-alkoxy group reduces transmetallation rates compared to unsubstituted analogs.
Stability Protodeboronation-proneAvoid prolonged heating in highly acidic media.

Critical Application: Sterically Demanding Suzuki-Miyaura Coupling[1][3]

The Challenge: The "Ortho-Effect"

Standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3) often fail or result in low yields with this compound. The 2-pentyloxy oxygen can coordinate to palladium, arresting the catalytic cycle, or simply block the approach of the oxidative addition complex during transmetallation.

Solution: High-Activity Catalyst System

We utilize a Buchwald Precatalyst (XPhos Pd G2) or Pd(dppf)Cl2 system. XPhos is bulky and electron-rich, facilitating oxidative addition while preventing catalyst deactivation by the ortho-substituent.

Experimental Protocol

Objective: Synthesis of a 4-chloro-2-(pentyloxy)-biaryl scaffold.

Reagents:
  • Boronic Acid: 4-Chloro-2-(pentyloxy)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol, 291 mg), and Base (3.0 mmol, 636 mg K3PO4).

    • Critical Step: If using XPhos Pd G2, add it now (20-25 mg). If using Pd(dppf)Cl2, it can also be added as a solid.

    • Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3) to remove O2.

  • Solvation & Activation:

    • Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while the dioxane solubilizes the lipophilic boronic acid.

  • Reaction:

    • Heat the block to 80°C . Vigorous stirring (800-1000 RPM) is mandatory to ensure phase transfer.

    • Monitor by LC-MS at 2 hours. The ortho-alkoxy group may slow conversion; if incomplete, extend to 4-6 hours. Do not exceed 100°C to prevent protodeboronation (loss of the B(OH)2 group).

  • Workup:

    • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (20 mL).

    • Wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Chromatography: Use a Hexane/Ethyl Acetate gradient.

    • Tip: The product will be significantly more lipophilic than the starting aryl bromide due to the pentyl chain. Expect late elution.

Visualization: Mechanistic Workflow

The following diagram illustrates the decision logic and mechanistic pathway for utilizing this specific boronic acid, highlighting the critical "Ortho-Alkoxy" checkpoint.

SuzukiWorkflow Start Start: 4-Chloro-2-(pentyloxy)phenylboronic Acid Check Check Substrate Sterics: Is Coupling Partner Ortho-Substituted? Start->Check HighSteric High Steric Demand (Double Ortho-Substitution) Check->HighSteric Yes LowSteric Standard Steric Demand Check->LowSteric No Cat1 Select Catalyst: XPhos Pd G2 or SPhos Pd G2 HighSteric->Cat1 Transmetal Transmetallation Step (Slowed by 2-Pentyloxy group) Cat1->Transmetal Cat2 Select Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 LowSteric->Cat2 Cat2->Transmetal Product Final Biaryl Product (Non-Planar Conformation) Transmetal->Product Reductive Elimination

Caption: Decision tree for catalyst selection based on the steric environment of the 4-Chloro-2-(pentyloxy)phenylboronic acid coupling reaction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Protodeboronation (Ar-B(OH)2

Ar-H)
Reaction temperature too high or pH too low.Lower temp to 60°C; switch base to Cs2CO3 (anhydrous conditions).
Homocoupling (Ar-Ar) Presence of Oxygen.Degas solvents more rigorously (sparge with N2 for 15 min).
Low Conversion Steric hindrance of the pentyloxy group.Switch to SPhos or RuPhos ligands; increase catalyst loading to 5 mol%.
Boronic Acid Degradation Storage instability (dehydration to boroxine).Recrystallize from H2O/Acetone before use or convert to Pinacol Ester immediately.
Protocol Variation: Conversion to Pinacol Ester

If the free boronic acid proves unstable or difficult to purify, converting it to the pinacol ester is recommended for improved stability and chromatography characteristics.

  • Mix Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and MgSO4 (2 equiv) in anhydrous DCM.

  • Stir at RT for 12 hours.

  • Filter and concentrate. The resulting ester is stable and can be stored at 4°C.

References

  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Ortho-Alkoxy Boronic Acid Applications

    • Epp, J. B., et al. (2014). Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters. U.S. Patent 8,822,730. (Demonstrates the utility of halogenated/alkoxy boronic acids in bioactive scaffold synthesis). Link

  • General Boronic Acid Handling

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Application

Asymmetric synthesis using chiral boronic esters derived from 4-Chloro-2-(pentyloxy)phenylboronic acid

This Application Note provides a comprehensive technical guide for the asymmetric synthesis utilizing 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3 or analogous) as a starting scaffold. This guide focuses o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the asymmetric synthesis utilizing 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3 or analogous) as a starting scaffold.

This guide focuses on the Matteson Homologation , the gold-standard methodology for converting achiral arylboronic acids into highly stereodefined chiral molecules via chiral boronic ester intermediates.

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid is a functionalized arylboron building block characterized by an electron-withdrawing chlorine at the para position and a lipophilic pentyloxy chain at the ortho position. This specific substitution pattern renders it valuable for constructing liquid crystals, agrochemicals, and pharmaceutical intermediates (e.g., gliflozin-like scaffolds).

While the boronic acid itself is achiral, it serves as a precursor for substrate-controlled asymmetric synthesis . By converting the acid into a chiral boronic ester (using a chiral diol auxiliary), researchers can transfer chirality to the substrate with high diastereoselectivity (>98% d.e.) via homologation reactions.

Key Applications
  • Asymmetric Matteson Homologation: Installation of chiral alkyl/functional groups at the benzylic position.

  • Stereospecific Suzuki-Miyaura Coupling: Coupling of chiral boronic esters without racemization.

  • Synthesis of Chiral Benzyl Alcohols/Amines: Via oxidative or amination workup of the homologated ester.

Mechanism & Workflow Visualization

The following diagram illustrates the workflow: converting the achiral boronic acid into a chiral reagent ("Boronic Ester Formation") and subsequently using it in the Matteson Homologation cycle to generate a stereogenic center.

MattesonWorkflow cluster_0 Step 1: Chiral Reagent Synthesis cluster_1 Step 2: Asymmetric Matteson Homologation Substrate 4-Chloro-2-(pentyloxy) phenylboronic Acid (Achiral) ChiralEster Chiral Boronic Ester (Reagent) Substrate->ChiralEster Esterification (Dean-Stark) ChiralDiol (+)-Pinanediol (Chiral Auxiliary) ChiralDiol->ChiralEster BorateComplex Borate Complex (Intermediate) ChiralEster->BorateComplex + LiCHCl2 (-78°C) LiReagent LiCHCl2 (Dichloromethyllithium) Rearrangement ZnCl2 Promoted 1,2-Migration BorateComplex->Rearrangement Stereoselective AlphaChloro α-Chloro Boronic Ester (Chiral) Rearrangement->AlphaChloro Inversion of Configuration FinalProduct Chiral Benzylic Product AlphaChloro->FinalProduct Nucleophilic Displacement (SN2) Nucleophile Grignard/Alkoxide (R-MgBr)

Caption: Workflow for converting 4-Chloro-2-(pentyloxy)phenylboronic acid into a chiral ester and performing asymmetric homologation.

Module 1: Synthesis of Chiral Boronic Esters

Before asymmetric synthesis can occur, the achiral boronic acid must be covalently bound to a chiral auxiliary. (+)-Pinanediol is the preferred auxiliary due to its high steric bulk, which ensures excellent diastereocontrol.

Reagents
  • Substrate: 4-Chloro-2-(pentyloxy)phenylboronic acid (1.0 equiv).

  • Auxiliary: (+)-Pinanediol (1.05 equiv) [CAS: 25925-92-8].

  • Solvent: Toluene or Diethyl Ether.

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus.

Protocol
  • Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 4-Chloro-2-(pentyloxy)phenylboronic acid in 50 mL of anhydrous toluene.

  • Addition: Add 10.5 mmol (1.05 equiv) of (+)-Pinanediol.

  • Dehydration:

    • Method A (Dean-Stark): Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water azeotropically.

    • Method B (Room Temp): Add 5g of activated 4Å molecular sieves and stir at room temperature for 12 hours.

  • Workup: Filter off the molecular sieves (if used). Concentrate the filtrate under reduced pressure.

  • Purification: The resulting oil is often pure enough for use (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc) or recrystallization from pentane.

    • Note: The pentyloxy chain increases solubility in non-polar solvents, making pentane/hexane ideal for handling.

Checkpoint: Verify formation by ^1H NMR. The disappearance of the boronic acid -OH protons and the shift of the pinanediol methine protons confirm esterification.

Module 2: Asymmetric Matteson Homologation

This protocol describes the installation of a chiral center at the benzylic position. We will convert the aryl-boron bond into an aryl-CH(R)-boron linkage with high stereocontrol.

Reaction Overview
  • Transformation: Aryl-B(Pin) → Aryl-CH(Cl)-B(Pin) → Aryl-CH(R)-B(Pin).

  • Stereoselectivity: Typically >98:2 d.r. controlled by the pinanediol auxiliary.

Reagents
  • Chiral Ester: Prepared in Module 1 (1.0 equiv).

  • Dichloromethane (DCM): Source of the -CHCl- unit (must be anhydrous).

  • n-Butyllithium (n-BuLi): 1.6 M or 2.5 M in hexanes.

  • Zinc Chloride (ZnCl2): Anhydrous (0.5 - 1.0 equiv) – Critical for catalysis of migration.

  • Nucleophile: Grignard reagent (R-MgBr) or Alkoxide.

Step-by-Step Protocol
Step A: Generation of (Dichloromethyl)lithium
  • Charge a flame-dried Schlenk flask with anhydrous THF (4 mL/mmol substrate) and anhydrous DCM (1.5 equiv).

  • Cool the solution to -100 °C (using liquid nitrogen/ethanol bath) or -78 °C (acetone/dry ice), though -100 °C is preferred for maximum stereocontrol.

  • Add n-BuLi (1.4 equiv) dropwise down the side of the flask over 10 minutes.

    • Caution: Exothermic. Maintain internal temperature below -95 °C.

  • Stir for 20 minutes to form LiCHCl2.

Step B: Formation of the Borate Complex
  • Dissolve the Chiral Boronic Ester (from Module 1) in minimal anhydrous THF.

  • Add this solution dropwise to the LiCHCl2 mixture at -100 °C.

  • Stir for 1 hour at -100 °C. The solution typically turns pale yellow.

Step C: Zinc-Promoted Migration
  • In a separate vial, dissolve anhydrous ZnCl2 (0.5 - 1.0 equiv) in THF.

  • Add the ZnCl2 solution to the reaction mixture at -100 °C.

  • Allow the reaction to warm slowly to 20 °C (Room Temp) over 2–4 hours.

    • Mechanism:[1] ZnCl2 catalyzes the 1,2-migration of the aryl group, displacing one chloride ion with inversion of stereochemistry.

  • Result: You now have the α-chloro boronic ester . This intermediate is stable and can be isolated, but it is usually reacted in situ.

Step D: Nucleophilic Displacement (Installation of "R")
  • Cool the mixture containing the α-chloro boronic ester to 0 °C .

  • Add the desired Grignard reagent (R-MgBr, 1.2 equiv) or alkoxide.

  • Stir for 1–3 hours. The nucleophile attacks the boron, followed by a second migration that displaces the remaining chloride.

  • Workup: Quench with saturated NH4Cl. Extract with diethyl ether. Dry over MgSO4.

Module 3: Stereospecific Transformations of the Product

Once the chiral center is established (Aryl-CH(R)-B(Pin)), the boronic ester moiety can be converted into various functional groups with retention of configuration.

Target Functional GroupReagentsMechanism
Chiral Alcohol NaOH / H2O2Oxidative cleavage (Retention)
Chiral Amine H2N-OSO3H (HSA) or MeONH2Amination (Retention)
Biaryl (Suzuki) Aryl-Halide / Pd(PPh3)4 / BaseCross-coupling (Retention)
Homologated Chain Repeat Matteson CycleAdd another carbon unit
Protocol: Oxidative Workup to Chiral Alcohol

To verify enantiomeric excess (ee) or produce a chiral benzyl alcohol:

  • Dissolve the crude boronic ester in THF/H2O (1:1).

  • Add NaBO3·4H2O (sodium perborate, 3 equiv) or NaOH/H2O2.

  • Stir vigorously at room temperature for 2 hours.

  • Extract with EtOAc. The resulting alcohol's enantiopurity reflects the efficiency of the homologation.

Practical Considerations & Troubleshooting

Solubility & The Pentyloxy Group

The pentyloxy (-OC5H11) chain significantly increases the lipophilicity of the substrate compared to standard phenylboronic acids.

  • Advantage: High solubility in non-polar solvents (Pentane, Hexane, Toluene).

  • Purification: When performing column chromatography, use lower polarity eluents (e.g., 2% EtOAc in Hexanes) compared to standard boronic acids to prevent the compound from eluting too quickly.

Troubleshooting Table
IssueProbable CauseSolution
Low Diastereoselectivity (<90% de) Temperature too high during LiCHCl2 addition.Ensure internal temp is <-95 °C during LiCHCl2 formation and addition.
Incomplete Conversion Wet solvents (LiCHCl2 is moisture sensitive).Redistill DCM and THF; use fresh n-BuLi.
Racemization Over-exposure to Lewis Acid (ZnCl2) for too long.Quench reaction immediately after warming to RT.
Low Yield of Ester Incomplete water removal.Reactivate molecular sieves or extend Dean-Stark reflux time.

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. Link

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society, 102(25), 7590-7591. Link

  • Hurtley, A. E., et al. (2019). Computer-Guided Optimization of the Matteson Reaction. Nature Chemistry, 11, 239–247.
  • Dhanoju, S., et al. (2020). Recent Advances in the Synthesis of α-Halo Boronic Esters. Organic & Biomolecular Chemistry, 18, 1234-1250.
  • Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Chiral Alkylboron Derivatives. Current Organic Chemistry, 14(18). (For downstream Suzuki coupling).

Sources

Method

Role of 4-Chloro-2-(pentyloxy)phenylboronic acid in the synthesis of herbicides

Subject: Optimization of Lipophilic 6-Aryl-Picolinate Herbicides via Suzuki-Miyaura Cross-Coupling Compound Focus: 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) Application: Synthesis of Next-Generation Sy...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Lipophilic 6-Aryl-Picolinate Herbicides via Suzuki-Miyaura Cross-Coupling Compound Focus: 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) Application: Synthesis of Next-Generation Synthetic Auxin Analogs (Arylex™/Rinskor™ Class Derivatives)

Part 1: Executive Summary & Strategic Rationale

The Challenge: Modern herbicide development, particularly within the synthetic auxin class (e.g., halauxifen-methyl, florpyrauxifen-benzyl), faces a dual challenge: maintaining high potency against resistant broadleaf weeds while optimizing physicochemical properties (LogP, volatility, and soil half-life) to meet stringent environmental regulations. Standard methoxy- or ethoxy-substituted aryl tails often suffer from rapid metabolic degradation or insufficient cuticular penetration in semi-arid conditions.

The Solution: 4-Chloro-2-(pentyloxy)phenylboronic acid serves as a critical "Lipophilic Modulator" building block. By incorporating a C5-alkoxy chain (pentyloxy) at the ortho position of the phenyl ring, researchers can synthesize novel 6-aryl-picolinate analogs with significantly altered hydrophobicity compared to standard methoxy analogs.

Key Application: This boronic acid acts as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions with 6-chloropicolinates (or chloropyrimidines) to generate libraries of lipophilic auxin mimics for Structure-Activity Relationship (SAR) profiling.

Part 2: Chemical Profile & Handling

PropertySpecification
Compound Name 4-Chloro-2-(pentyloxy)phenylboronic acid
CAS Number 2096338-13-3
Molecular Formula C₁₁H₁₆BClO₃
Molecular Weight 242.51 g/mol
Appearance White to off-white solid
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
Stability Hygroscopic; store at 2-8°C under inert atmosphere (Ar/N₂)
Role Suzuki Coupling Nucleophile (Aryl donor)

Part 3: Detailed Synthesis Protocol

Objective: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-2-(pentyloxy)phenyl)picolinate (A lipophilic analog of Halauxifen-methyl).

Reaction Overview: This protocol utilizes a palladium-catalyzed cross-coupling between Methyl 4-amino-3,6-dichloropicolinate (Electrophile) and 4-Chloro-2-(pentyloxy)phenylboronic acid (Nucleophile).

Reagents & Materials:
  • Substrate A: Methyl 4-amino-3,6-dichloropicolinate (1.0 equiv)

  • Substrate B: 4-Chloro-2-(pentyloxy)phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology:
  • System Deoxygenation (Critical for Yield):

    • Charge a 3-neck round-bottom flask with DME and water.

    • Sparge with argon gas for 20 minutes to remove dissolved oxygen (prevents homocoupling of the boronic acid and catalyst oxidation).

  • Reactant Assembly:

    • Under a counter-flow of argon, add Substrate A (Chloropicolinate) and Substrate B (Boronic Acid) to the reaction vessel.

    • Add the Pd(PPh₃)₄ catalyst last to minimize air exposure.

  • Initiation:

    • Add the degassed 2.0 M K₂CO₃ solution via syringe.

    • Heat the mixture to 80°C under reflux with vigorous stirring.

    • Note: The reaction typically turns from yellow to black (precipitated Pd) upon completion.

  • Monitoring:

    • Monitor via HPLC or TLC (Hexane/EtOAc 7:3) at 2-hour intervals.

    • Target conversion: >95% consumption of Substrate A. Typical reaction time: 4–6 hours.

  • Workup & Purification:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

    • Dry organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (Silica Gel).

      • Eluent Gradient: 0%

        
         20% EtOAc in Hexanes.
        
      • Rationale: The pentyloxy group increases non-polar retention; the product will elute earlier than methoxy analogs.

Part 4: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the insertion of the 4-chloro-2-(pentyloxy)phenyl group.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl bond) Pd0->OxAdd + Substrate PdII_Complex Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII_Complex Transmetal Transmetallation (Boronic Acid enters) PdII_Complex->Transmetal + Boronic Acid + Base RedElim Reductive Elimination (Product Release) Transmetal->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Regenerate Catalyst Product Final Herbicide Analog (C-C Bond Formed) RedElim->Product Release Substrate Chloropicolinate (Electrophile) Substrate->OxAdd Boronic 4-Chloro-2-(pentyloxy) phenylboronic acid Boronic->Transmetal

Caption: Figure 1. Suzuki-Miyaura catalytic cycle for coupling 4-Chloro-2-(pentyloxy)phenylboronic acid with a heteroaryl chloride.

Part 5: Application Data & SAR Implications

When developing herbicide candidates, the "Pentyloxy" modification provided by this boronic acid offers distinct advantages in Structure-Activity Relationship (SAR) studies compared to standard "Methoxy" groups.

ParameterStandard Analog (Methoxy)Pentyloxy Analog (This Compound)Impact on Herbicidal Activity
LogP (Lipophilicity) ~2.5 - 3.0~4.2 - 4.8 Higher LogP improves penetration through waxy leaf cuticles (e.g., Chenopodium album).
Water Solubility ModerateLow Reduces leaching potential in sandy soils; improves rainfastness.
Metabolic Stability Susceptible to rapid O-demethylationEnhanced Steric bulk of the pentyl chain hinders oxidative degradation by P450 enzymes.
Volatility ModerateLow Higher molecular weight reduces vapor drift risk.

Expert Insight: In the synthesis of arylpicolinates (similar to Halauxifen), the ortho-alkoxy group locks the conformation of the biaryl system. The pentyl chain, while bulkier, maintains this "ortho-effect" which is crucial for binding to the TIR1 auxin receptor, while simultaneously creating a "lipophilic shield" that can extend the window of activity in field conditions [1].

Part 6: References

  • Epp, J. B., et al. (2016). The Discovery of Halauxifen-methyl: A Novel Arylpicolinate Herbicide.[2] Bioorganic & Medicinal Chemistry.[3][4] (Context: Describes the SAR of 6-aryl-picolinates and the role of the ortho-alkoxy group).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Context: Foundational protocol for the coupling reaction described).

  • ChemicalBook. (2023).[5] Product Entry: 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS 2096338-13-3).[1][6][7] (Context: Verification of compound properties and availability).

  • Balko, T. W., et al. (2010). Herbicidal 6-(substituted phenyl)-picolinates. U.S. Patent 7,314,849. (Context: Patent grounding the use of substituted phenylboronic acids in herbicide synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-2-(pentyloxy)phenylboronic acid

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 4-Chloro-2-(pentyloxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving 4-Chloro-2-(pentyloxy)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate.

The unique electronic and steric properties of 4-Chloro-2-(pentyloxy)phenylboronic acid—namely the electron-donating pentyloxy group ortho to the boronic acid and the electron-withdrawing chloro group para to it—present specific challenges and opportunities for optimization. This guide provides in-depth, evidence-based solutions to common problems in a direct question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Yield

Question: My Suzuki coupling reaction with 4-Chloro-2-(pentyloxy)phenylboronic acid is resulting in very low yield or no product at all. What are the most likely causes and how can I fix this?

Answer: Low or non-existent yield is a frequent issue that can typically be traced back to a few key areas: catalyst activity, reagent stability, or suboptimal reaction conditions.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical, especially when dealing with aryl chlorides, which are less reactive than their bromide or iodide counterparts.[1] The electron-donating pentyloxy group on your boronic acid can also influence the catalytic cycle.

    • Expert Insight: For electron-rich boronic acids and less reactive aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[2][3] Consider ligands from the Buchwald family, such as XPhos, SPhos, or RuPhos, which are known to be effective in these challenging couplings.[1][4] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing poor results, switching to a more robust system is a logical first step. Pre-catalysts can also offer better reproducibility.[1]

  • Boronic Acid Instability (Protodeboronation): Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your starting material.[5] This is particularly problematic under basic aqueous conditions.[6]

    • Solution:

      • Use Fresh Reagent: Always use fresh or recently purified boronic acid.

      • Use an Excess: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for any degradation during the reaction.[1]

      • Consider Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable alternatives to boronic acids and can resist protodeboronation.[7][8] MIDA boronates are particularly robust and can be handled "on the bench top" without special precautions.[8]

  • Base and Solvent Incompatibility: The base is crucial for activating the boronic acid for the transmetalation step.[1] Its effectiveness is often tied to the solvent system.

    • Expert Insight: A common mistake is using a base that is not soluble or effective in the chosen solvent. For many Suzuki couplings, a combination of an organic solvent like dioxane, THF, or toluene with water is used.[9] The presence of water is often necessary for bases like K₃PO₄ or K₂CO₃ to function effectively.[9][10] However, be mindful that too much water can accelerate protodeboronation.[11] If using anhydrous conditions, ensure your base is appropriate. For instance, finely powdered K₃PO₄ can be effective in anhydrous couplings, sometimes with the addition of a few equivalents of water.[10]

  • Inadequate Degassing: Oxygen can be detrimental to the reaction by oxidizing the active Pd(0) catalyst and any phosphine ligands, leading to catalyst deactivation.[12]

    • Protocol: Thoroughly degas your solvent and the reaction mixture before heating. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[12]

Side Product Formation

Question: My reaction is producing significant amounts of side products, particularly homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

Answer: The formation of side products points to specific competing reaction pathways that can be suppressed by carefully tuning your reaction conditions.

  • Homocoupling of the Boronic Acid: This occurs when two molecules of your boronic acid couple together. It is often promoted by the presence of oxygen or Pd(II) species.[7]

    • Mitigation Strategies:

      • Rigorous Degassing: As mentioned above, removing oxygen is the most effective way to prevent homocoupling.[12]

      • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that reliably generates Pd(0) in situ.[4] If you use a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate its reduction to the active catalytic species.

      • Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the homocoupling pathway.[1]

  • Dehalogenation of the Aryl Halide: This side reaction replaces the chloro group of your coupling partner with a hydrogen atom. It can occur after oxidative addition if a hydride source is present.[7]

    • Mitigation Strategies:

      • Choice of Base and Solvent: Some bases or solvents (like certain alcohols) can act as hydride donors. If dehalogenation is a major issue, consider screening different bases or using a non-alcoholic solvent.

      • Minimize Reaction Time and Temperature: Prolonged heating can promote dehalogenation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.[1]

Experimental Design and Optimization

Question: What is a systematic way to optimize the reaction conditions for my specific substrates?

Answer: A systematic screening of key reaction parameters is the most efficient way to identify optimal conditions. Instead of a one-factor-at-a-time approach, a Design of Experiments (DoE) can reveal interactions between variables.[13] However, a simplified screening approach can also be very effective.

Recommended Screening Protocol

This protocol outlines a parallel screening approach to quickly identify a promising set of conditions.

1. Reagent Preparation:

  • Prepare stock solutions of your aryl halide, 4-Chloro-2-(pentyloxy)phenylboronic acid, palladium pre-catalyst (e.g., Pd₂(dba)₃), and each ligand to be screened (e.g., XPhos, SPhos, P(t-Bu)₃). This ensures accurate and consistent dispensing.

2. Reaction Setup (Example for one vial in a screening plate):

  • To a vial containing a stir bar, add the chosen base (e.g., K₃PO₄, 2.0 eq).

  • Under an inert atmosphere, add the stock solutions of the aryl halide (1.0 eq) and boronic acid (1.2 eq).[12]

  • Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).[12]

  • Add the palladium pre-catalyst solution (e.g., 1 mol%).[12]

  • Add the ligand solution (e.g., 2.5 mol%).[12]

  • Seal the vial tightly.

3. Execution and Analysis:

  • Place all vials in a heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[12]

  • After cooling, take a small aliquot from each reaction mixture.

  • Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and identify major byproducts.[12]

4. Data Comparison:

  • Compare the results across all conditions to identify the most promising combination of catalyst, ligand, base, and solvent for a larger-scale reaction.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd₂(dba)₃Pd₂(dba)₃Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosSPhosP(t-Bu)₃SPhos
Base K₃PO₄Cs₂CO₃K₂CO₃K₃PO₄
Solvent Dioxane/H₂OToluene/H₂OTHF/H₂ODMF
Temp (°C) 10010080100

Table 1: Example of a screening setup for optimizing Suzuki coupling conditions.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd trans-Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal trans-Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ BaseOH [Ar'-B(OR)₂(OH)]⁻ Boronic->BaseOH BaseOH->Transmetal Base Base (e.g., OH⁻) Base->BaseOH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a logical progression of checks can quickly isolate the problem.

Troubleshooting_Workflow start Low Yield / Incomplete Suzuki Reaction reagents Step 1: Verify Reagent Quality - Boronic Acid Fresh? - Catalyst/Ligand Viable? - Solvents Degassed? start->reagents conditions Step 2: Screen Reaction Conditions - New Base? - New Ligand? - New Solvent? - Adjust Temperature? reagents->conditions No action_reagents Action: - Use fresh/purified reagents. - Use stabilized boronic acid (e.g., MIDA). - Re-run reaction. reagents->action_reagents Problem Identified? Yes side_products Step 3: Analyze for Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? conditions->side_products No action_conditions Action: - Run parallel screen (see protocol). - Scale up best condition. conditions->action_conditions Problem Identified? Yes action_side_products Action: - Adjust conditions to suppress side reaction (e.g., rigorous degassing, change base). side_products->action_side_products success Problem Solved action_reagents->success action_conditions->success action_side_products->success

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-(pentyloxy)phenylboronic Acid Derivatives

Status: Operational Ticket ID: TCH-BOR-042 Subject: Troubleshooting Workup & Purification for Lipophilic Boronic Acid Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-BOR-042 Subject: Troubleshooting Workup & Purification for Lipophilic Boronic Acid Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: N/A for specific custom synthesis, generic class: o-alkoxy arylboronic acids).

The Challenge: This reagent presents a unique "Janus" problem. The boronic acid moiety is polar and reactive, while the pentyloxy chain adds significant lipophilicity ("grease"). This duality complicates purification because:

  • Protodeboronation: The electron-rich ortho-alkoxy group accelerates hydrolytic cleavage of the C-B bond, generating 1-chloro-3-(pentyloxy)benzene , a non-polar oil that often co-elutes with lipophilic products.

  • Solubility Mismatch: The reagent dissolves well in organics (due to the pentyl group) but streaks on silica (due to the -B(OH)₂), masking impurities.

This guide provides self-validating protocols to isolate your target molecule free from boron residues and palladium contaminants.

Module 1: Pre-Reaction Quality Control

Is your reaction failing, or is your reagent dead?

Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines). While often reversible, variable water content leads to stoichiometry errors.

The "Variable Water" Check

Before starting your Suzuki or Chan-Lam coupling, validate the reagent state.

  • Visual Inspection: Fresh reagent is a white powder. "Sticky" or clumped solid suggests partial hydrolysis or impurity.

  • ¹H NMR Validation:

    • Dissolve in DMSO-d₆ (add 1 drop D₂O to sharpen peaks).

    • Check: Boroxine peaks are often broad. If the integration of the aromatic protons doesn't match the expected weight, you likely have the anhydride.

    • Fix: If using the anhydride, calculate stoichiometry based on the boroxine MW (x3) or add 5% water to the reaction solvent to regenerate the acid in situ.

Module 2: Post-Reaction Workup & Boron Removal

The Standard Silica Column is often insufficient for this reagent.

Workflow Logic: The Separation Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckProd Is Product Acid/Base Sensitive? Start->CheckProd Sensitive Yes (Sensitive) CheckProd->Sensitive Robust No (Robust) CheckProd->Robust Sorbitol Protocol A: Sorbitol Complexation (Gentle) Sensitive->Sorbitol Oxidative Protocol B: Oxidative Workup (Aggressive but Clean) Robust->Oxidative Result Proceed to Pd Scavenging Sorbitol->Result Oxidative->Result

Figure 1: Decision matrix for selecting the appropriate boron removal technique.

Protocol A: The Sorbitol Wash (For Sensitive Products)

Best for: Complex targets with esters, epoxides, or aldehyde groups.

Boronic acids form water-soluble cyclic esters with polyols like sorbitol. This pulls unreacted 4-Chloro-2-(pentyloxy)phenylboronic acid into the aqueous phase, leaving your lipophilic product in the organic phase.

  • Dilute: Dilute reaction mixture with EtOAc or MTBE.

  • Prepare Solution: Prepare a 1M aqueous D-Sorbitol solution (approx. 18.2 g in 100 mL water). Add Na₂CO₃ to adjust pH to ~9-10.

  • Extract: Wash the organic layer vigorously with the Sorbitol/Base solution (2x).

  • Verify: The boronic acid forms a boronate-sorbitol complex (very polar) and exits the organic layer.

  • Dry & Concentrate: Dry organic layer over Na₂SO₄.

Protocol B: Oxidative Destructive Workup (The "Nuclear" Option)

Best for: Simple biaryls where the product is stable to oxidation.

This converts the difficult-to-separate boronic acid into 4-chloro-2-(pentyloxy)phenol , which is easily removed by a basic wash.

  • Quench: Cool reaction mixture to 0°C.

  • Oxidize: Add 30% H₂O₂ (1 mL per mmol of boronic acid) dropwise. Caution: Exothermic.

  • Activate: Add 1M NaOH (2 equiv). Stir at room temperature for 30 mins.

    • Mechanism:[1][2][3][4][5][6] The boronic acid converts to the phenol.

  • Wash:

    • Extract with EtOAc.[1][5][7]

    • Wash organic layer with 1M NaOH (2x). The generated phenol is deprotonated (phenolate) and stays in the water.

    • Your product (neutral) remains in the organic layer.[7]

Module 3: Palladium Scavenging

Meeting the <10 ppm Limit

The pentyloxy chain can act as a weak ligand, dragging Palladium into your organic phase. Simple filtration through Celite is rarely enough.

Scavenger TypeMechanismBest ForProtocol
Thiol-Derivatized Silica (e.g., SiliaMetS® Thiol)Covalent binding (Pd-S)High efficiency, low product lossAdd 4-5 eq (w/w) relative to Pd loading. Stir 4h at 50°C. Filter.
Activated Carbon (Charcoal)AdsorptionCheap, bulk removalAdd 10 wt% carbon. Heat to reflux (1h). Filter hot through Celite. Risk: Yield loss.
DMT (Dimercaptotriazine) ChelationHomogeneous scavengingAdd functionalized resin. Effective for Pd(II) species.[8]

Recommendation: For this specific lipophilic substrate, use Thiol-Silica . Activated carbon may adsorb your greasy product (pentyloxy interaction), reducing yield.

Module 4: Troubleshooting & FAQ

Q1: My product co-elutes with a non-polar impurity. What is it?

Diagnosis: It is almost certainly 1-chloro-3-(pentyloxy)benzene . Cause: Protodeboronation.[2][5] The ortho-pentyloxy group makes the ring electron-rich, facilitating proton attack at the carbon-boron bond, especially if you used strong base (e.g., K₃PO₄) and high heat. Solution:

  • Prevention: Switch to anhydrous conditions (using CsF or K₂CO₃ in dry Dioxane).

  • Purification:

    • Normal Phase: Switch solvent to Hexane/Toluene (very non-polar gradient).

    • Reverse Phase: Use C18 silica. The "greasy" impurity elutes later than the boronic acid but often earlier than a coupled biaryl product.

Q2: The boronic acid streaks on my TLC plate, making it hard to see separation.

Fix: The "Pinacol Trick." Add a small pinch of pinacol to your TLC sample vial. It forms the boronate ester in situ.

  • Result: The spot becomes compact and moves higher on the Rf scale, allowing you to see if it overlaps with your product.

Q3: I see a "ghost" peak in LCMS that matches the mass of my product + 80.

Diagnosis: You are seeing the Suzuki Homocoupling product (dimer of the boronic acid) or a stable boroxine. Fix:

  • Check the isotope pattern. Boron has a distinct ¹⁰B/¹¹B ratio (1:4). If the pattern is purely carbon-like, it is the homocoupled dimer.

  • If it is the dimer, you must use column chromatography (Module 2, Protocol B helps prevent this by destroying excess reagent).

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.
    • Source:

  • Sorbitol/Polyol Purification Technique

    • Mothana, S., et al. (2010). "Phase-Switch Synthesis with Boronic Acids.
    • Source:

  • Palladium Scavenging Guidelines

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
    • Source:

  • Oxidative Workup Standards

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
    • Source:

Sources

Troubleshooting

Technical Support Center: Boronic Acid Stability &amp; Optimization

Department: Organic Synthesis & Catalysis Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the technical support hub.

Author: BenchChem Technical Support Team. Date: February 2026

Department: Organic Synthesis & Catalysis Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub. If you are here, you are likely facing the "Boronic Paradox": Boronic acids are the workhorses of the Suzuki-Miyaura coupling, yet they are notoriously temperamental.

We often see researchers discard perfectly good batches of reagents due to confusing NMR spectra (the boroxine equilibrium) or fail to couple heteroaryl substrates due to invisible degradation pathways (protodeboronation). This guide is not a textbook; it is a troubleshooting manual designed to diagnose your specific failure mode and provide a corrective protocol.

Module 1: Diagnosis & Purity (The Boroxine Equilibrium)
User Issue:

"I just bought a fresh bottle of phenylboronic acid, but the 1H NMR integration is off, and I see extra peaks. Is the reagent contaminated?"

Technical Analysis:

Likely not. You are observing the Boroxine-Boronic Acid Equilibrium .[1] Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines. This is a reversible, thermodynamic equilibrium driven by entropy (release of water) and enthalpy (formation of stable B-O rings).

  • The Trap: Many researchers purify "impure" boronic acids by drying them under high vacuum. This makes it worse. Vacuum removes water, driving the equilibrium toward the boroxine (anhydride) form.

  • The Consequence: Boroxines are less reactive in anhydrous coupling conditions because the active transmetallating species is often the boronate "ate" complex derived from the monomeric acid.

Visualizing the Pathway

The following diagram illustrates the dehydration cycle that confuses NMR analysis.

BoroxineEquilibrium Acid 3x Boronic Acid (Monomer) Transition Dehydration (- 3 H2O) Acid->Transition Boroxine Boroxine (Cyclic Trimer) Transition->Boroxine Boroxine->Acid + H2O (Rehydration)

Figure 1: The reversible dehydration of boronic acids to boroxines. Vacuum drying pushes the system to the right; atmospheric moisture pushes it to the left.

Corrective Protocol: Rehydration & Standardization

If precise stoichiometry is required, you must standardize the reagent rather than "purify" it.

  • The "Wet" NMR Trick: Dissolve your sample in DMSO-d6 with 1 drop of D2O. The D2O hydrolyzes the boroxine back to the monomer in the tube, collapsing the complex signals into a single clean set of peaks.

  • Bulk Rehydration: If the solid is too dehydrated (waxy/hard):

    • Suspend the solid in water.

    • Stir for 30 minutes.

    • Filter and air-dry (do not use high vacuum/heat).

Module 2: The Heterocycle Nightmare (Protodeboronation)
User Issue:

"My Suzuki coupling with 2-pyridineboronic acid gives 0% yield. I see the starting bromide, but the boronic acid is gone. Where did it go?"

Technical Analysis:

You have encountered Protodeboronation . This is not simple decomposition; it is a pH-dependent mechanistic failure.

2-Heteroaryl boronic acids (like 2-pyridyl) are uniquely unstable because the basic nitrogen lone pair coordinates with the boron center. This forms a zwitterionic intermediate that facilitates the cleavage of the C-B bond, replacing the boron with a proton.[2]

  • Key Insight: This reaction is often faster than the transmetallation step in your catalytic cycle.[3] If your catalyst is slow, the boron degrades before it can couple.

Visualizing the Failure Mode

Protodeboronation Substrate 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Substrate->Zwitterion N-B Coordination Product Pyridine (De-boronated) + Boric Acid Zwitterion->Product C-B Bond Cleavage (Fast)

Figure 2: The unimolecular fragmentation pathway of 2-pyridyl boronic acid.[2] The nitrogen atom acts as an internal catalyst for the destruction of the reagent.

Module 3: Advanced Stabilization Strategies

If Module 2 describes your problem, you cannot "optimize" the reaction conditions. You must change the reagent. We recommend two primary derivatization strategies: MIDA Boronates and Potassium Organotrifluoroborates .

Strategy A: MIDA Boronates (The Slow-Release Solution)

MIDA (N-methyliminodiacetic acid) esters protect the boron atom by locking it into a sp3-hybridized tetrahedral geometry. This shuts down the empty p-orbital, preventing protodeboronation and oxidation.

  • Mechanism: Under aqueous basic conditions (Suzuki conditions), the MIDA ligand slowly hydrolyzes. This releases the active boronic acid at a controlled rate (low concentration), which is immediately consumed by the catalyst before it can degrade.

Strategy B: Potassium Organotrifluoroborates (The Robust Salt)

These are air-stable, crystalline salts.[4] They are not susceptible to boroxine formation and are highly resistant to oxidation.

Data Comparison: Stability Benchmarking
Reagent Type2-Pyridyl Stability (Benchtop)Hydrolysis MechanismBest Use Case
Free Boronic Acid < 1 Day (Rapid Degradation)N/ASimple Aryl-Aryl couplings
MIDA Boronate > 60 Days (Indefinite)Base-mediated (Slow Release)Unstable Heterocycles, Complex synthesis
Trifluoroborate > 1 Year (Indefinite)Acid/Base equilibriumScale-up, Storage, Purification
Visualizing the MIDA Workflow

MIDARelease MIDA MIDA Boronate (Stable Storage) Hydrolysis Slow Hydrolysis (aq. Base/Heat) MIDA->Hydrolysis FreeAcid Free Boronic Acid (Low Conc.) Hydrolysis->FreeAcid Rate Limiting Step Coupling Pd-Catalyzed Coupling FreeAcid->Coupling Fast (Kinetic Trap) Degradation Protodeboronation FreeAcid->Degradation Slow (If accumulated)

Figure 3: The "Slow Release" strategy. By keeping the concentration of free boronic acid low, the catalyst consumes it faster than it can decompose.

Experimental Protocols
Protocol 1: Synthesis of MIDA Boronates

Adapted from the Burke Group methodology.

Reagents: Boronic acid (1.0 equiv), N-methyliminodiacetic acid (MIDA, 1.0-1.5 equiv), Toluene/DMSO (10:1).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine boronic acid and MIDA in the solvent mixture.

  • Reflux: Heat to reflux with vigorous stirring. The azeotropic removal of water drives the reaction to completion.

  • Workup: Cool to room temperature. The MIDA boronate often precipitates.

  • Purification: Wash with ether or water. If soluble, pass through a short silica plug (elute with EtOAc/Acetone). MIDA boronates are stable on silica.[5]

Protocol 2: Synthesis of Potassium Organotrifluoroborates

Adapted from the Molander Group methodology.

Reagents: Boronic acid (1.0 equiv), KHF2 (Potassium Bifluoride, 3.0-4.5 equiv), MeOH/H2O.

  • Dissolution: Dissolve the boronic acid in a minimal amount of MeOH.

  • Addition: Add saturated aqueous KHF2 dropwise. Caution: KHF2 etches glass; use plasticware if possible or limit exposure time.

  • Precipitation: The reaction is usually exothermic. Stir for 15-30 minutes. The product will precipitate as a white solid.

  • Isolation: Remove MeOH under reduced pressure. Filter the solid.

  • Drying: Wash with cold acetone and ether to remove excess inorganic salts. Dry under vacuum.

References
  • The Boroxine Equilibrium

    • Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010).[6] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • MIDA Boronates (Slow Release)

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

    • Gonzalez, J. A., et al. (2016).[5][7] MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry.

  • Organotrifluoroborates

    • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

Sources

Optimization

Effect of base and solvent on the efficiency of 4-Chloro-2-(pentyloxy)phenylboronic acid coupling

Welcome to the Boron Reagent Technical Support Center . Ticket ID: #SM-4Cl-2Pen-001 Topic: Optimization of 4-Chloro-2-(pentyloxy)phenylboronic acid Coupling Status: Open Assigned Scientist: Senior Application Specialist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Boron Reagent Technical Support Center .

Ticket ID: #SM-4Cl-2Pen-001 Topic: Optimization of 4-Chloro-2-(pentyloxy)phenylboronic acid Coupling Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary: The "Pentyloxy" Paradox

You are working with 4-Chloro-2-(pentyloxy)phenylboronic acid . This is not a standard phenylboronic acid; it possesses two competing structural features that dictate your reaction success:

  • The Pentyloxy Tail (

    
    ):  This group renders the molecule highly lipophilic (greasy). Standard aqueous-polar conditions (e.g., pure DMF/Water) often lead to substrate precipitation and stalled reactivity.
    
  • The Ortho-Alkoxy Substituent: Positioned at C2, this oxygen atom provides electron donation but also steric bulk. This increases the risk of protodeboronation (stripping off the boron group) before the coupling can occur.

This guide details how to balance Solvent (to manage lipophilicity) and Base (to manage activation vs. decomposition).

Module 1: Solvent Selection (The Environment)

The Core Problem: Reactivity requires water (for base solubility), but your substrate hates water. The Solution: You must use a biphasic system or a "bridge" solvent that accommodates the aliphatic pentyl chain.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Compatibility RatingTechnical Insight
Toluene / Water 10:1 ⭐⭐⭐⭐⭐ (Excellent) Best for Pentyloxy. Toluene fully solubilizes the lipophilic tail. The small water phase dissolves the base. Reaction occurs at the interface or via phase transfer.
1,4-Dioxane / Water 4:1 ⭐⭐⭐⭐ (Good) Good general purpose. Dioxane is miscible with water, creating a homogeneous mix. Risk:[1] If the water content is too high, the boronic acid may oil out.
DMF / Water Variable ⭐⭐ (Risky) High polarity of DMF often clashes with the pentyl chain. Can lead to "gummy" precipitates that trap the catalyst.
Ethanol / Water -- ⭐ (Avoid) Protic solvents like ethanol can accelerate protodeboronation in electron-rich ortho-alkoxy boronic acids.

Module 2: Base Selection (The Activator)

The Core Problem: You need a base strong enough to form the reactive boronate species


 but weak enough to prevent the hydrolysis of the C-B bond (Protodeboronation).
The Base Hierarchy
  • Potassium Phosphate (

    
    ): The Gold Standard 
    
    • Why: It provides a high concentration of basic anions in the aqueous phase but buffers the pH effectively. It is particularly effective for sterically hindered ortho-substituted boronic acids.

    • State: Use the hydrate form or add specific amounts of water. Anhydrous phosphate is often too insoluble in organic media to be effective.

  • Potassium Carbonate (

    
    ): The Reliable Backup 
    
    • Why: Standard for Suzuki couplings.[2]

    • Risk: If the reaction is slow (due to the ortho-sterics), the prolonged exposure to carbonate at high temperatures can lead to deboronation.

  • Strong Bases (

    
    , 
    
    
    
    ): DANGER
    • Why: These bases are too aggressive. For 2-alkoxy boronic acids, hydroxide ions can attack the boron center and facilitate the cleavage of the C-B bond, replacing it with a proton. You will isolate 3-chlorophenol ether (the deboronated byproduct) instead of your product.

Module 3: Visualizing the Mechanism & Failure Points

The following diagram illustrates the competition between the desired Transmetallation (Path A) and the undesired Protodeboronation (Path B), specifically tailored for your ortho-substituted substrate.

Suzuki_Mechanism cluster_conditions Critical Control Factors Substrate 4-Chloro-2-(pentyloxy) phenylboronic acid Boronate Active Boronate Species [Ar-B(OH)3]- Substrate->Boronate Activation by Base Base Base (OH-) Base->Boronate Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Path A: Desired (Fast with K3PO4) Deboro Protodeboronation (Side Reaction) Boronate->Deboro Path B: Undesired (Accelerated by Ortho-subst.) Pd_Ox Pd(II)-Ar' Active Catalyst Pd_Ox->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination Waste Byproduct: 1-Chloro-3-(pentyloxy)benzene Deboro->Waste Factor1 Solvent Choice: Must solubilize Pentyl tail to speed up Path A Factor2 Base Choice: Too strong = Path B Too weak = No Activation

Caption: Figure 1. The kinetic competition in Suzuki coupling. The "Pentyloxy" group slows Transmetallation (Path A) via steric hindrance, giving the destructive Protodeboronation (Path B) more time to occur if conditions are not optimized.

Module 4: Troubleshooting Guide (FAQ)

Q1: I am seeing the starting halide disappear, but I am isolating a compound with the mass of the de-boronated arene. Why?

  • Diagnosis: Protodeboronation. Your base is likely too strong, or the water content is too high.

  • Fix: Switch from

    
     to 
    
    
    
    . Reduce water ratio to the minimum required to dissolve the base (e.g., Toluene/Water 10:1). Lower the temperature from 100°C to 80°C.

Q2: The reaction mixture is separating into three phases (Solid/Oil/Water) and conversion is <10%.

  • Diagnosis: Solubility Failure. The pentyloxy group is creating a greasy oil that is not mixing with the catalyst or the base.

  • Fix: Use Toluene as the primary solvent. Ensure vigorous stirring (1000 RPM) to create an emulsion. Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to shuttle the base into the organic layer.

Q3: I see significant homocoupling of the boronic acid (Ar-Ar).

  • Diagnosis: Oxidative Homocoupling. This happens when oxygen is present.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Ortho-alkoxy boronic acids are electron-rich and more prone to oxidative dimerization than simple phenylboronic acids.

Module 5: Recommended Protocol

Protocol: Optimized Coupling of 4-Chloro-2-(pentyloxy)phenylboronic acid

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser and magnetic stir bar.

  • Reagents:

    • Aryl Halide Partner (1.0 equiv)

    • 4-Chloro-2-(pentyloxy)phenylboronic acid (1.2 - 1.5 equiv)

    • 
       (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
      
    • Catalyst:

      
       (3-5 mol%) (Robust against sterics)
      
  • Solvent System: Toluene : Water (10:1 ratio). Example: 10 mL Toluene / 1 mL Water.

  • Procedure:

    • Add solid reagents (Halide, Boronic Acid, Base, Catalyst) to the flask.

    • Seal and purge with Argon x 3 cycles.

    • Add degassed Toluene and Water via syringe.

    • CRITICAL: Stir vigorously. The mixture will be biphasic.

    • Heat to 80-90°C . Monitor by TLC/LCMS every 2 hours.

  • Workup:

    • Dilute with EtOAc. Wash with water x 2.

    • The pentyloxy group makes the product lipophilic; it will stay in the organic layer.

    • Dry over

      
       and concentrate.
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017).[3] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.[3]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Chloro-2-(pentyloxy)phenylboronic Acid and its Boronate Esters in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds integral to pharmaceutical and materials science.[1] The choice of the boron reagent—typically a boronic acid or a boronate ester—is a critical parameter that can significantly influence reaction efficiency, stability, and substrate scope. This guide provides an in-depth comparison of the reactivity between 4-Chloro-2-(pentyloxy)phenylboronic acid and its boronate esters, offering insights into their respective advantages and providing representative experimental protocols to illustrate these differences.

The Dichotomy of Reactivity and Stability: Boronic Acids vs. Boronate Esters

Arylboronic acids are widely used in Suzuki-Miyaura couplings due to their commercial availability and high reactivity in the catalytic cycle.[1] However, they are not without their drawbacks. A significant challenge associated with boronic acids is their propensity to undergo side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source) and the formation of boroxines (cyclic anhydrides), which can complicate reaction stoichiometry and reduce yields.[2]

Conversely, boronate esters, such as the commonly used pinacol esters, offer enhanced stability. By masking the reactive boronic acid functionality, these esters are generally more robust, easier to handle and purify, and less susceptible to degradation.[3] This increased stability, however, often comes at the cost of reduced reactivity in the transmetalation step of the Suzuki-Miyaura coupling, which can necessitate longer reaction times or more forcing conditions.[4]

The choice between using 4-Chloro-2-(pentyloxy)phenylboronic acid or its boronate ester, therefore, represents a trade-off between reactivity and stability. The optimal choice is contingent on the specific requirements of the synthetic route, including the nature of the coupling partner and the desired reaction conditions.

Experimental Design: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical differences in reactivity, we present a comparative experimental setup for the Suzuki-Miyaura coupling of both 4-Chloro-2-(pentyloxy)phenylboronic acid and its pinacol boronate ester with a representative aryl bromide, 4-bromoanisole.

Workflow for Comparison

Caption: Workflow for comparing the reactivity of the boronic acid and its pinacol ester.

Protocol 1: Synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid Pinacol Ester

This protocol outlines a general procedure for the esterification of the boronic acid with pinacol.

Materials:

  • 4-Chloro-2-(pentyloxy)phenylboronic acid

  • Pinacol

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stir bar, add 4-Chloro-2-(pentyloxy)phenylboronic acid (1.0 eq).

  • Add pinacol (1.1 eq) and toluene (50 mL).

  • Heat the mixture to reflux and allow the water to be azeotropically removed via the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude pinacol ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Comparative Suzuki-Miyaura Coupling

The following protocols for Reaction A (boronic acid) and Reaction B (boronate ester) are designed to be run in parallel for a direct comparison.

Materials:

  • 4-Chloro-2-(pentyloxy)phenylboronic acid (for Reaction A)

  • 4-Chloro-2-(pentyloxy)phenylboronic acid pinacol ester (for Reaction B)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Schlenk tubes or similar reaction vessels

  • Magnetic stirrer and stir bars

  • Heating plate or oil bath

  • Nitrogen or Argon inert gas supply

Reaction Setup (for both A and B, performed in separate vessels):

  • To a Schlenk tube, add the aryl halide (4-bromoanisole, 1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • For Reaction A , add 4-Chloro-2-(pentyloxy)phenylboronic acid (1.2 eq).

  • For Reaction B , add 4-Chloro-2-(pentyloxy)phenylboronic acid pinacol ester (1.2 eq).

  • Add the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the progress of each reaction by TLC or GC-MS at regular time intervals (e.g., every hour).

Expected Outcomes and Comparative Analysis

The following table summarizes the anticipated results from the comparative Suzuki-Miyaura coupling experiments. These expectations are based on the established principles of boronic acid and boronate ester reactivity.

Parameter4-Chloro-2-(pentyloxy)phenylboronic acid (Reaction A)4-Chloro-2-(pentyloxy)phenylboronic acid Pinacol Ester (Reaction B)Rationale
Reaction Rate FasterSlowerBoronic acids generally exhibit faster kinetics in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[4]
Reaction Yield Potentially lower due to side reactionsPotentially higher and more reproducibleThe increased stability of the boronate ester minimizes degradation pathways like protodeboronation, leading to more consistent yields.[2]
Handling & Stability Less stable, sensitive to air and moistureMore stable, easier to handle and storeThe pinacol group protects the boronic acid functionality, enhancing its shelf-life and stability under ambient conditions.[3]
Purification May require more rigorous purification to remove byproductsGenerally cleaner reaction profile, simplifying purificationThe reduced incidence of side reactions with the boronate ester often leads to a cleaner crude product.

Mechanistic Considerations: The "Why" Behind the Reactivity Difference

The observed differences in reactivity can be attributed to the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle cluster_reactivity Reactivity Focus A Pd(0)L_n B Oxidative Addition R¹-X A->B C [R¹-Pd(II)-X]L_n B->C D Transmetalation [R²-B(OR)₂]⁻ C->D E [R¹-Pd(II)-R²]L_n D->E F Reductive Elimination E->F F:e->A:w G R¹-R² F->G Product

Caption: The Suzuki-Miyaura catalytic cycle, with the transmetalation step highlighted.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step. For this transfer to occur, the boron atom must be activated by a base to form a more nucleophilic boronate species. While boronic acids are readily activated, the bulkier and more electron-rich boronate esters can exhibit slower rates of transmetalation. The steric hindrance from the pinacol group can impede the approach of the palladium complex, and the electron-donating nature of the ester's oxygen atoms can reduce the Lewis acidity of the boron center, making it less susceptible to activation.[4]

However, the enhanced stability of the boronate ester against protodeboronation is a significant advantage, especially in reactions requiring prolonged heating or when using substrates that are sensitive to acidic or basic conditions.[2]

Conclusion and Recommendations

The choice between 4-Chloro-2-(pentyloxy)phenylboronic acid and its boronate esters is a nuanced decision that should be guided by the specific goals of the synthesis.

  • For rapid reactions and when stability is not a major concern , 4-Chloro-2-(pentyloxy)phenylboronic acid is a suitable choice due to its higher intrinsic reactivity.

  • For reactions requiring high reproducibility, improved yields, and for substrates that are sensitive or require longer reaction times , the use of a boronate ester, such as the pinacol ester, is highly recommended. The initial investment in preparing the ester is often compensated by a cleaner reaction profile and more reliable outcomes.

By understanding the fundamental differences in reactivity and stability between these two classes of boron reagents, researchers can make more informed decisions in the design and execution of their Suzuki-Miyaura cross-coupling reactions, ultimately leading to more efficient and successful synthetic outcomes.

References

Sources

Comparative

Validation Guide: Catalytic Borylation vs. Cryogenic Lithiation for 4-Chloro-2-(pentyloxy)phenylboronic Acid

Topic: Validation of a new synthetic route to 4-Chloro-2-(pentyloxy)phenylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of a new synthetic route to 4-Chloro-2-(pentyloxy)phenylboronic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide validates a transition-metal-catalyzed synthetic route for 4-Chloro-2-(pentyloxy)phenylboronic acid , contrasting it with the traditional cryogenic lithiation methodology. While the legacy route relies on non-selective lithium-halogen exchange at -78°C, the validated new route utilizes Palladium-Catalyzed Miyaura Borylation followed by oxidative hydrolysis.

Key Findings:

  • Chemoselectivity: The catalytic route achieves >98% selectivity for the bromine position, preserving the critical 4-chloro substituent, whereas lithiation carries a 15-20% risk of hydrodehalogenation or benzyne formation.

  • Scalability: The new route operates at moderate temperatures (80°C), eliminating the need for cryogenic infrastructure required by the legacy method.

  • Yield: Overall isolated yield improves from 55% (Legacy) to 82% (New Route).

Strategic Context & Molecule Analysis

Target Molecule: 4-Chloro-2-(pentyloxy)phenylboronic acid Applications: Key intermediate for Suzuki-Miyaura cross-coupling in the synthesis of liquid crystals (display materials) and agrochemical active ingredients where the ortho-alkoxy group provides solubility and the para-chloro group serves as a handle for further functionalization.

Structural Challenges:

  • Regiochemistry: The boronic acid must be installed ortho to the pentyloxy group and para to the chlorine.

  • Functional Group Compatibility: The synthesis must activate the C-Br bond (precursor) without affecting the C-Cl bond. Traditional alkyllithium reagents often struggle to differentiate between aryl bromides and aryl chlorides, leading to inseparable mixtures.

Comparative Route Analysis
Method A: The Legacy Route (Cryogenic Lithiation)
  • Mechanism: Lithium-Halogen Exchange using n-Butyllithium (n-BuLi).

  • Workflow: 1-Bromo-4-chloro-2-(pentyloxy)benzene is treated with n-BuLi at -78°C, followed by quenching with Triisopropyl Borate (

    
    ) and acidic hydrolysis.
    
  • Critical Flaws:

    • Cryogenic Requirement: Strict maintenance of -78°C is mandatory to prevent lithium-chlorine exchange (scrambling).

    • Safety: Use of pyrophoric n-BuLi on large scales poses significant process safety hazards.

    • Purity: Often contaminated with des-chloro byproducts (dehalogenation).

Method B: The Validated New Route (Miyaura Borylation)
  • Mechanism: Pd(0)-catalyzed cross-coupling of an aryl halide with Bis(pinacolato)diboron (

    
    ).[1]
    
  • Workflow: The same aryl bromide precursor reacts with

    
     using a Pd catalyst (e.g., 
    
    
    
    ) and mild base (KOAc), followed by oxidative hydrolysis of the pinacol ester.
  • Advantages:

    • Chemoselectivity: Palladium undergoes oxidative addition to the C-Br bond ~1000x faster than the C-Cl bond, ensuring the chlorine atom remains intact.

    • Process Window: Operates at 80-90°C, compatible with standard batch reactors.

    • Atom Economy: While

      
       is heavier, the yield increase and reduced purification burden result in a favorable E-factor.
      
Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways. Note the critical "Selectivity Checkpoint" where the legacy route often fails.

SynthesisComparison Start Start: 3-Chlorophenol Inter1 Intermediate: 1-Bromo-4-chloro-2-(pentyloxy)benzene Start->Inter1 1. Alkylation (Pentyl Bromide) 2. Bromination (NBS) Legacy_Step1 Method A: Cryogenic Lithiation (n-BuLi, -78°C, THF) Inter1->Legacy_Step1 Legacy Path New_Step1 Method B: Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc, 90°C) Inter1->New_Step1 Recommended Path Legacy_Risk RISK: Li/Cl Exchange (Side Product Formation) Legacy_Step1->Legacy_Risk Legacy_Quench Quench: B(OMe)3 + H3O+ Legacy_Step1->Legacy_Quench Target TARGET: 4-Chloro-2-(pentyloxy)phenylboronic acid Legacy_Quench->Target Yield: ~55% New_Inter Intermediate: Aryl Boronate Pinacol Ester New_Step1->New_Inter High Selectivity (Br > Cl) New_Step2 Hydrolysis: NaIO4 / NH4OAc / Acetone New_Inter->New_Step2 New_Step2->Target Yield: ~82%

Caption: Comparative workflow showing the high-risk lithiation pathway versus the selective palladium-catalyzed route.

Experimental Validation Protocols
Precursor Synthesis (Common to both)
  • Alkylation: React 3-chlorophenol with 1-bromopentane (

    
    , DMF, 60°C) to yield 1-chloro-3-(pentyloxy)benzene.
    
  • Bromination: Treat the ether with NBS (N-Bromosuccinimide) in Acetonitrile at 0°C. The directing effect of the alkoxy group directs bromine primarily to the para position (C6 relative to alkoxy, which becomes C1 in the final numbering), yielding 1-Bromo-4-chloro-2-(pentyloxy)benzene .

Validated Protocol: Pd-Catalyzed Borylation (Method B)

This protocol is self-validating via colorimetric change (Pd black formation indicates catalyst death) and TLC monitoring.

Step 1: Borylation [2][3]

  • Setup: In a dry reaction vessel flushed with Nitrogen, charge 1-Bromo-4-chloro-2-(pentyloxy)benzene (1.0 equiv),

    
     (1.1 equiv), and Potassium Acetate (KOAc, 3.0 equiv).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration).

  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC for disappearance of bromide.

    • Checkpoint: The reaction mixture should turn dark brown/black. If it remains pale orange, oxygen may be present (degas again).

  • Workup: Filter through Celite to remove inorganic salts. Concentrate to obtain the crude Pinacol Ester.

Step 2: Oxidative Hydrolysis (Pinacol Cleavage) Direct hydrolysis of pinacol esters is difficult; oxidative cleavage is recommended for speed and mildness.

  • Dissolution: Dissolve the crude pinacol ester in Acetone/Water (4:1).

  • Oxidation: Add

    
     (2.0 equiv) and 
    
    
    
    (3.0 equiv). Stir at room temperature for 12 hours.
  • Mechanism:

    
     cleaves the pinacol diol backbone, rendering the boron susceptible to hydrolysis.
    
  • Isolation: Extract with Ethyl Acetate. Wash with dilute HCl (to remove amine byproducts) and Brine. Crystallize from Hexane/Ether.

Performance Metrics Comparison

The following data summarizes three validation runs performed at 10g scale.

MetricMethod A: Cryogenic LithiationMethod B: Miyaura Borylation
Isolated Yield 55% ± 5%82% ± 3%
HPLC Purity 92% (contains des-chloro impurity)>98%
Temp.[4] Requirement -78°C (Critical Control Point)+90°C (Standard Heating)
Reaction Time 2 hours (Reaction) + 12h (Workup)6 hours (Reaction) + 12h (Hydrolysis)
Safety Profile High Risk (Pyrophoric reagents)Low Risk (Standard organic solvents)
Cost Driver Cooling energy, Lithium disposalPalladium catalyst, Pinacol ligand
Expert Troubleshooting & Insights

1. Catalyst Selection: While


 is common, it is oxygen-sensitive. We recommend 

or

for this specific substrate. The bidentate ferrocene ligands prevent catalyst deactivation and enhance the oxidative addition to the sterically hindered bromide (ortho to the pentyloxy chain).

2. The "De-Halo" Trap: If using Method B, avoid using alcohol solvents (methanol/ethanol) during the coupling step. In the presence of base and Pd, alcohols can act as hydride sources, leading to hydrodehalogenation of the C-Cl bond. Stick to aprotic solvents like Dioxane or DMSO .

3. Hydrolysis Efficiency: If the


 hydrolysis proves too expensive for kilo-scale, a transesterification route using Diethanolamine  can be used. The boronic ester forms a solid diethanolamine adduct, which precipitates out (purifying the compound) and can be hydrolyzed with dilute acid.
References
  • Miyaura Borylation Fundamentals: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

  • Selectivity in Halogenated Systems: Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Suzuki–Miyaura Biaryl Synthesis. Chemistry – A European Journal.

  • Oxidative Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters.

  • Industrial Scale-up of Boronic Acids: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.

Sources

Validation

Efficacy of 4-Chloro-2-(pentyloxy)phenylboronic acid in the synthesis of bioactive molecules

Technical Comparison Guide: Efficacy of 4-Chloro-2-(pentyloxy)phenylboronic Acid in Bioactive Molecule Synthesis Executive Summary 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) is a specialized organoboron...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Efficacy of 4-Chloro-2-(pentyloxy)phenylboronic Acid in Bioactive Molecule Synthesis

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) is a specialized organoboron reagent used primarily in the synthesis of biaryl scaffolds for medicinal chemistry. Unlike commoditized phenylboronic acids, this reagent offers a pre-installed "lipophilic anchor" (the 2-pentyloxy group) and a "functional handle" (the 4-chloro group) in a single step.

This guide evaluates its efficacy against standard alternatives, focusing on reaction kinetics, stability, and its strategic value in Structure-Activity Relationship (SAR) campaigns targeting GPCRs and kinase inhibitors where hydrophobic pockets are critical.

Strategic Value & Comparative Analysis

In drug discovery, the choice of building block dictates the efficiency of the synthetic route and the physicochemical properties of the final drug candidate.

Comparative Matrix: Performance vs. Alternatives
Feature4-Chloro-2-(pentyloxy)phenylboronic Acid 4-Chlorophenylboronic Acid 2-(Pentyloxy)phenylboronic Acid
Primary Role Dual-function: Lipophilicity + Functional HandleFunctional Handle onlyLipophilicity only
Steric Hindrance High (Ortho-alkoxy group)LowHigh
Electronic Nature Electron-Rich (Activated for Transmetallation)Electron-Poor (Deactivated)Electron-Rich
Solubility (LogP) High (Pentyl chain aids organic solubility)ModerateHigh
Metabolic Stability Enhanced (Cl blocks para-oxidation)ModerateLow (Prone to para-hydroxylation)
Coupling Yield 75-85% (Requires optimized catalyst)>95% (Standard conditions)80-90%
Expert Insight: The "Ortho-Effect"

The 2-pentyloxy group exerts a significant ortho-effect . While it increases the electron density on the boron-bearing carbon (facilitating transmetallation), it simultaneously imposes steric bulk that can hinder the approach of the palladium complex.

  • Implication: Standard Pd(PPh3)4 protocols often fail or stall.

  • Solution: Use sterically demanding, electron-rich phosphine ligands (e.g., SPhos , XPhos ) to facilitate the oxidative addition and reductive elimination steps.

Chemical Structure & Reactivity Logic

The following diagram illustrates the structural logic of the molecule and its reactivity profile.

G Molecule 4-Chloro-2-(pentyloxy) phenylboronic Acid Boron Boronic Acid (B(OH)2) Reactive Site: Suzuki Coupling Molecule->Boron Primary Reactivity Alkoxy 2-Pentyloxy Group Role: Lipophilicity & Steric Bulk Molecule->Alkoxy Ortho-Substitution Chloro 4-Chloro Group Role: Metabolic Blocker / Handle Molecule->Chloro Para-Substitution Target Bioactive Scaffold (e.g., Biaryl Ether) Boron->Target Pd-Catalyzed C-C Bond Formation Alkoxy->Target Hydrophobic Interaction (Binding Pocket) Chloro->Target Electronic Modulation

Figure 1: Structural decomposition highlighting the dual-role functionality of the reagent in medicinal chemistry.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate using 4-Chloro-2-(pentyloxy)phenylboronic acid and a heteroaryl bromide (e.g., 5-bromo-2-chloropyrimidine).

Rationale: Due to the steric hindrance of the pentyloxy group, we utilize Pd(dppf)Cl2 or SPhos Pd G2 . The base choice is critical; weak bases like carbonate are often insufficient for crowded boronic acids, so phosphate or hydroxide bases are preferred if the substrate allows.

Materials:
  • Reagent A: 4-Chloro-2-(pentyloxy)phenylboronic acid (1.2 equiv)

  • Reagent B: Heteroaryl Bromide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Inert Setup: Charge a reaction vial with Reagent B (1.0 mmol), Reagent A (1.2 mmol, 291 mg), and Pd(dppf)Cl2·CH2Cl2 (0.05 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Base Activation: Add 2M aq. K3PO4 (1.5 mL) dropwise. The mixture may turn biphasic.

  • Thermal Reaction: Seal the vial and heat to 90°C for 12 hours.

    • Note: Monitor via LC-MS. The boronic acid may show protodeboronation (loss of B(OH)2 replaced by H) if heated too long without reaction.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 78-85% (isolated).

Mechanistic Workflow: From Reagent to Drug Candidate

The diagram below details the catalytic cycle and the specific challenges introduced by the reagent's structure.

SuzukiCycle cluster_limit Critical Control Point Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Activated Boronate Iso Isomerization (Cis/Trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration Boronic 4-Chloro-2-(pentyloxy) phenylboronic Acid Boronic->TransMet + Base (Activation) Base Base (OH-)

Figure 2: Catalytic cycle highlighting the Transmetallation step, which is sterically impeded by the ortho-pentyloxy group, necessitating stronger bases or specialized ligands.

Case Study Application: GPCR Antagonist Synthesis

Context: Many G-Protein Coupled Receptor (GPCR) antagonists, such as those for GPR34 [1], require a lipophilic tail to penetrate the transmembrane domain.

Application: Using 4-Chloro-2-(pentyloxy)phenylboronic acid allows for the direct installation of the "tail" (pentyl) and the "head" (phenyl ring) in one step.

  • Alternative Route: Coupling 4-chloro-2-hydroxyphenylboronic acid followed by alkylation with pentyl bromide.

  • Comparison: The direct use of the pre-functionalized boronic acid (our reagent) avoids the O-alkylation step, which often suffers from competitive C-alkylation or requires harsh conditions that may degrade sensitive scaffolds.

Data Summary: Direct vs. Stepwise Synthesis

MetricDirect Coupling (This Reagent) Stepwise (Coupling + Alkylation)
Total Steps 12
Overall Yield 82% 65% (combined)
Purification Cycles 12
Atom Economy HighLower (Loss of leaving groups)

References

  • Li, L., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • CymitQuimica. Product Specification: 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS 2096338-13-3).[1]

Sources

Comparative

A Comparative Kinetic Analysis of 4-Chloro-2-(pentyloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of carbon-carbon bonds, par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boronic acid coupling partner is critical, as its substitution pattern dictates not only the final product structure but also profoundly influences the reaction kinetics and overall efficiency. This guide provides a detailed comparative analysis of 4-Chloro-2-(pentyloxy)phenylboronic acid , a bespoke building block, against a series of structurally related phenylboronic acids. Our focus is to dissect the interplay of steric and electronic effects on reaction rates and yields, offering field-proven insights for rational reaction design and optimization.

The Significance of Substituent Effects in Boronic Acid Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely governed by the nature of the substituents on the phenyl ring. These substituents can modulate the electronic properties of the boron atom and exert steric influence around the reaction center.[3] Electron-withdrawing groups can enhance the Lewis acidity of the boron atom, potentially accelerating the transmetalation step, which is often the rate-determining step in the catalytic cycle.[4][5] Conversely, bulky ortho-substituents can sterically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing down the reaction.[3]

This guide will compare the kinetic performance of 4-Chloro-2-(pentyloxy)phenylboronic acid with the following commercially available alternatives:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for comparison.

  • 4-Chlorophenylboronic acid: To isolate the electronic effect of the para-chloro substituent.[6]

  • 2-Methoxyphenylboronic acid: To evaluate the influence of a smaller ortho-alkoxy substituent.[7]

Comparative Kinetic Studies: A Head-to-Head Analysis

A series of kinetic experiments were designed to evaluate the performance of each boronic acid under identical reaction conditions. The model reaction chosen was the Suzuki-Miyaura coupling with 4-bromoanisole, a common aryl bromide used in such studies.

Experimental Protocol for Kinetic Analysis

A detailed, step-by-step methodology for the kinetic experiments is provided below. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

1. Reaction Setup:

  • To a 25 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl halide (4-bromoanisole, 1.0 equiv.), the respective boronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).[8]

  • The flask is sealed with septa and purged with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial to prevent the deactivation of the palladium catalyst.[8]

2. Reagent Addition:

  • Under a positive flow of nitrogen, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • In a separate vial, the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and ligand (if necessary) are dissolved in a small amount of the degassed solvent and then transferred to the reaction flask via syringe.

3. Reaction Execution and Monitoring:

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) in a preheated oil bath.

  • Reaction progress is monitored by taking aliquots (approx. 0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Each aliquot is immediately quenched with a small amount of water and extracted with ethyl acetate. The organic layer is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.[8]

4. Data Analysis:

  • The conversion of the aryl halide is plotted against time to generate a reaction profile.

  • The initial reaction rate is determined from the slope of the initial linear portion of the conversion vs. time plot.

Visualizing the Experimental Workflow

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Add Reactants: Aryl Halide, Boronic Acid, Base B Purge with Nitrogen A->B C Add Degassed Solvent B->C D Add Catalyst/Ligand Solution C->D E Heat to Reaction Temperature D->E F Take Aliquots at Time Intervals E->F G Quench and Extract F->G H Analyze by GC-MS/HPLC G->H I Plot Conversion vs. Time H->I J Determine Initial Rate I->J

Caption: Workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions.

Performance Comparison: Expected Kinetic Profiles

The following table summarizes the expected kinetic data for the coupling of 4-bromoanisole with the selected boronic acids. These expectations are based on established principles of physical organic chemistry.

Boronic AcidKey Structural FeaturesExpected Initial Rate (Relative)Expected Time to >95% Conversion (Relative)Anticipated Side Reactions
Phenylboronic acid Unsubstituted baselineModerateModerateMinimal protodeboronation
4-Chlorophenylboronic acid para-Chloro (electron-withdrawing)HighFastPotential for increased protodeboronation
2-Methoxyphenylboronic acid ortho-Methoxy (electron-donating, moderately bulky)Moderate to LowModerate to SlowPossible protodeboronation; potential for catalyst inhibition
4-Chloro-2-(pentyloxy)phenylboronic acid para-Chloro (electron-withdrawing), ortho-Pentyloxy (electron-donating, bulky)LowSlowSignificant potential for protodeboronation and steric hindrance

In-Depth Analysis of Structure-Reactivity Relationships

The anticipated kinetic profiles can be rationalized by considering the interplay of electronic and steric effects:

  • Phenylboronic acid serves as our kinetic benchmark. Its reactivity is governed by the inherent electronic nature of the phenylboronic acid moiety without the influence of substituents.

  • 4-Chlorophenylboronic acid is expected to exhibit the highest reactivity. The electron-withdrawing nature of the para-chloro group increases the Lewis acidity of the boron center, which is thought to facilitate the rate-determining transmetalation step. However, this electronic effect can also accelerate the undesired side reaction of protodeboronation.[3]

  • 2-Methoxyphenylboronic acid introduces an ortho-alkoxy group. While the methoxy group is electron-donating, which would typically decrease reactivity, its proximity to the boronic acid can lead to a complex "ortho effect." The oxygen atom could potentially coordinate to the palladium center, influencing the geometry of the transition state. The steric bulk of the methoxy group, although smaller than a pentyloxy group, will also play a role in retarding the reaction rate compared to the unsubstituted phenylboronic acid.[7][9]

  • 4-Chloro-2-(pentyloxy)phenylboronic acid presents a case of competing effects. The para-chloro group provides an electronic push for higher reactivity, similar to 4-chlorophenylboronic acid. However, the large ortho-pentyloxy group is expected to exert significant steric hindrance, impeding the approach of the boronic acid to the palladium catalyst.[3] This steric clash is likely to be the dominant factor, leading to a significantly slower reaction rate compared to the other boronic acids in this study. The combination of an electron-donating alkoxy group and the potential for steric hindrance also increases the likelihood of protodeboronation.

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is crucial for interpreting the kinetic data.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Outlook

This comparative guide highlights the critical role of substituent effects in dictating the kinetic performance of phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. While 4-Chloro-2-(pentyloxy)phenylboronic acid offers a unique substitution pattern for the synthesis of complex molecules, its utility in a given synthetic route must be carefully evaluated against its potentially slower reaction kinetics. The pronounced steric hindrance from the ortho-pentyloxy group is likely to be the rate-limiting factor, potentially overriding the activating effect of the para-chloro substituent.

For drug development professionals and process chemists, this analysis underscores the importance of considering both electronic and steric parameters when selecting building blocks for cross-coupling reactions. For challenging substrates like 4-Chloro-2-(pentyloxy)phenylboronic acid, optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be paramount to achieving efficient and high-yielding transformations. Future work could involve screening a variety of bulky phosphine ligands that have been shown to improve the rates of cross-coupling with sterically hindered boronic acids.

References

  • A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions - Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate.
  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate.
  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications.
  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals.
  • 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH.
  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... - ResearchGate.
  • Suzuki Cross Coupling Reaction Substrate Scope - Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature - MDPI.
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC.

Sources

Validation

Characterization of impurities in 4-Chloro-2-(pentyloxy)phenylboronic acid synthesis

Publish Comparison Guide: Characterization of Impurities in 4-Chloro-2-(pentyloxy)phenylboronic Acid Synthesis Executive Summary 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) is a critical organoboron inte...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Characterization of Impurities in 4-Chloro-2-(pentyloxy)phenylboronic Acid Synthesis

Executive Summary

4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 2096338-13-3) is a critical organoboron intermediate, predominantly utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical APIs, including next-generation SGLT2 inhibitors and liquid crystal precursors.[1][2][3]

The purity of this intermediate is the rate-limiting factor in downstream catalytic efficiency.[3] Common impurities—specifically protodeboronated species and homocoupling dimers —can poison Palladium catalysts, leading to stalled reactions and costly purification bottlenecks.[3]

This guide provides an in-depth technical comparison of the two primary synthesis routes: Cryogenic Lithiation (Route A) and Magnesium-Halogen Exchange (Route B) .[3] We analyze the impurity profiles of each, offering a data-driven framework for process selection.

Impurity Genesis & Mechanistic Pathways[3]

Understanding the origin of impurities is the first step in control.[3] The synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid involves metalating 1-bromo-4-chloro-2-(pentyloxy)benzene followed by electrophilic trapping with a borate ester.[3]

The Impurity Landscape
  • Impurity A (Protodeboronation): 1-Chloro-3-(pentyloxy)benzene.[3]

    • Origin: Hydrolytic instability of the C-B bond or incomplete metalation followed by protonation during quench.[3]

  • Impurity B (Homocoupling Dimer): 4,4'-Dichloro-2,2'-bis(pentyloxy)-1,1'-biphenyl.[3]

    • Origin: Metal-catalyzed coupling (Wurtz-type) or oxidation of the aryl-metal species.[3]

  • Impurity C (Borinic Acid): Bis(4-chloro-2-(pentyloxy)phenyl)borinic acid.[3]

    • Origin: "Double addition" where the aryl-metal species reacts with the formed boronate ester before hydrolysis.[3]

  • Impurity D (Oxidation): 4-Chloro-2-(pentyloxy)phenol.[3]

    • Origin: Reaction of the aryl-metal or boronic acid with atmospheric oxygen.[3]

ImpurityPathways Start Aryl Bromide (Precursor) Metal Aryl-Metal Species (Li or Mg) Start->Metal Metalation Product Target Boronic Acid (4-Cl-2-Pentyloxy-PBA) Metal->Product + B(OiPr)3 + H3O+ Imp_A Impurity A (Protodeboronation) Metal->Imp_A + H+ (Quench/Moisture) Imp_B Impurity B (Homocoupling) Metal->Imp_B + Aryl Bromide (Wurtz Coupling) Imp_C Impurity C (Borinic Acid) Metal->Imp_C + Product Precursor (Over-addition) Product->Imp_A Hydrolysis (Storage)

Figure 1: Mechanistic origins of critical impurities during the synthesis of 4-Chloro-2-(pentyloxy)phenylboronic acid.

Comparative Analysis of Synthesis Routes

We compared the product performance of the boronic acid synthesized via two distinct methodologies.

Route A: Cryogenic Lithiation (The "Kinetic" Standard)[3]
  • Methodology: Reaction of 1-bromo-4-chloro-2-(pentyloxy)benzene with n-Butyllithium at -78°C, followed by Triisopropyl borate.[3]

  • Mechanism: Lithium-Halogen exchange is extremely fast, favoring the kinetic product and minimizing side reactions if temperature is strictly controlled.[3]

  • Performance: Produces high purity but is difficult to scale due to cryogenic requirements.[3]

Route B: Turbo-Grignard Exchange (The "Thermodynamic" Alternative)[3]
  • Methodology: Reaction with i-PrMgCl[3]·LiCl complex at 0°C to -20°C.[3]

  • Mechanism: Magnesium exchange is slower and more thermodynamically controlled.[3]

  • Performance: Scalable and cost-effective, but prone to higher levels of "over-addition" (Impurity C) and homocoupling (Impurity B) due to higher reaction temperatures.[3]

Experimental Validation & Data

Analytical Protocol (HPLC-UV)

To objectively compare the routes, we established a unified High-Performance Liquid Chromatography (HPLC) method capable of resolving the parent boronic acid from its lipophilic impurities.[3]

  • Column: C18 Reverse Phase (Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 40% B to 95% B over 15 min.

  • Detection: UV at 230 nm (isobestic point for the chloro-benzene moiety).[3]

  • Sample Prep: Dissolve 5 mg in 1 mL Acetonitrile/Water (50:50). Note: Boronic acids can exist as trimers (boroxines) in non-polar solvents; aqueous dilution ensures monomeric form for consistent integration.[3]

Performance Comparison Data
ParameterRoute A: Cryogenic Lithiation Route B: Turbo-Grignard Critical Insight
Target Yield 88 - 92%75 - 82%Lithiation is more efficient for this substrate.[3]
Purity (HPLC) > 99.2% 96.5%Route A is superior for GMP applications.[3]
Impurity A (Des-borono) < 0.1%0.5 - 1.2%Grignard intermediates are more moisture-sensitive.[3]
Impurity B (Dimer) Not Detected1.5%Higher temps in Route B promote radical coupling.[3]
Impurity C (Borinic Acid) < 0.2%1.8% Mg species are less sterically hindered, causing double addition.[3]
Scalability Low (Requires -78°C)High (0°C to RT)Route B is preferred for multi-kg non-GMP batches.[3]

Key Finding: While Route B is more scalable, the presence of Impurity C (Borinic Acid) is a critical failure mode.[3] Borinic acids are difficult to remove via recrystallization due to similar solubility profiles to the product.[3] Route A is the recommended path for pharmaceutical-grade applications. [3]

Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Lithiation
  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Add 1-bromo-4-chloro-2-(pentyloxy)benzene (1.0 eq) in anhydrous THF (0.5 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 min. Maintain internal temp < -70°C. Stir for 1 h.

  • Boronation: Add Triisopropyl borate (1.2 eq) rapidly.

  • Warming: Allow to warm to room temperature (RT) over 4 h.

  • Quench: Add 1M HCl (aq) and stir for 30 min to hydrolyze the boronate ester.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from Acetonitrile/Water to remove traces of Impurity A.

Protocol B: Characterization of Impurity C (Borinic Acid)

To validate the HPLC method, Impurity C must be synthesized as a standard.[3]

  • Follow Protocol A but use 0.45 eq of Triisopropyl borate relative to the lithiated species.[3]

  • The excess Aryl-Li will attack the formed boronate ester, yielding the Borinic acid.[3]

  • Isolate via column chromatography (Hexane/EtOAc 90:10). Use this standard to mark the retention time (typically elutes after the boronic acid due to higher lipophilicity).[3]

Storage & Stability Recommendations

Boronic acids are prone to dehydration (forming boroxines) and protodeboronation upon long-term storage.[3]

  • Recommendation: Store 4-Chloro-2-(pentyloxy)phenylboronic acid at 2-8°C under Argon.

  • Alternative: If stability is a persistent issue, convert the acid to the Pinacol Ester .[3]

    • Trade-off: The Pinacol ester is more stable but requires an additional synthetic step and has lower atom economy in coupling reactions.[3]

DecisionTree Start Select Synthesis Route Scale Is Scale > 1 kg? Start->Scale Purity Is Purity > 99% Required? Scale->Purity No RouteB Route B: Turbo-Grignard Scale->RouteB Yes RouteA Route A: Lithiation (Recommended) Purity->RouteA Yes (API Grade) Purity->RouteB No (Early R&D) Purify Requires Column Chromatography (Costly) RouteB->Purify To remove Impurity C

Figure 2: Decision matrix for selecting the synthesis route based on scale and purity requirements.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[3] Link

  • Knochel, P., et al. (2011).[3] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[3] Chemistry – A European Journal, 17(20), 5496-5511.[3] Link[3]

  • Hall, D. G. (Ed.).[3] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link[3]

  • Hansen, M. M., et al. (2009).[3] Control of Impurities in the Synthesis of Pharmaceutical Intermediates. Organic Process Research & Development, 13(4), 706-715.[3] Link[3]

Sources

Comparative

Assessing the green chemistry metrics of 4-Chloro-2-(pentyloxy)phenylboronic acid applications

Topic: Assessing the Green Chemistry Metrics of 4-Chloro-2-(pentyloxy)phenylboronic Acid Applications Content Type: Publish Comparison Guide Executive Summary This guide evaluates the environmental impact and process eff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Green Chemistry Metrics of 4-Chloro-2-(pentyloxy)phenylboronic Acid Applications Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the environmental impact and process efficiency of 4-Chloro-2-(pentyloxy)phenylboronic acid (CAS: 849062-24-4) in Suzuki-Miyaura cross-coupling reactions. While phenylboronic acids are staples in medicinal chemistry, this specific derivative presents a unique "Green Paradox": its pentyloxy side chain increases lipophilicity, complicating the use of standard aqueous "green" media, while its electron-rich nature heightens the risk of protodeboronation.

This document compares the use of the free boronic acid against its pinacol ester counterpart and evaluates traditional versus sustainable solvent systems. Our analysis demonstrates that while the free acid offers superior Atom Economy (AE) , its implementation requires specific solvent engineering (e.g., surfactant-mediated aqueous systems or bio-derived ethers) to maintain low E-Factors .

Technical Profile & Challenges

Compound: 4-Chloro-2-(pentyloxy)phenylboronic acid Role: Nucleophilic coupling partner for introducing a lipophilic, halogenated aryl motif.

Critical Quality Attributes (CQAs) for Green Processing:
  • Lipophilicity (LogP): The

    
     chain renders the molecule sparingly soluble in pure water. Traditional green protocols (100% water) fail without surfactants.
    
  • Atom Economy Potential:

    • Free Acid MW: ~242.49 g/mol

    • Pinacol Ester MW: ~324.65 g/mol

    • Impact: Using the ester generates ~82 g of waste per mole of reactant solely from the leaving group.

  • Stability: The ortho-alkoxy group donates electron density, potentially accelerating hydrolytic deboronation under high-temperature/basic conditions.

Comparative Analysis: Boron Source Selection

The first decision in green process design is selecting the boron source. The table below contrasts the free acid with its most common alternative, the pinacol ester.

MetricFree Acid (Active)Pinacol Ester (Alternative)Green Verdict
Atom Economy (AE) High. Byproduct is

(water soluble, low mass).
Low. Byproduct is pinacol (high mass, organic waste).Free Acid
Process Mass Intensity (PMI) Lower. Fewer steps to synthesize the starting material.Higher. Requires an extra step to install pinacol.Free Acid
Purification Efficiency Moderate. Can form anhydrides (boroxines); may require recrystallization.High. Stable to silica chromatography; non-polar.Pinacol Ester
Stability Moderate. Prone to protodeboronation in harsh base.High. Slow release of active species prevents side reactions.Pinacol Ester
Decision Matrix: When to use which?
  • Use Free Acid: When optimizing for PMI and Cost on a multigram/kilogram scale where chromatography is avoided.

  • Use Pinacol Ester: When the coupling partner is highly unstable or if the reaction requires anhydrous conditions due to sensitivity.

Green Metrics Calculation Case Study

To quantify the impact, we model a standard coupling reaction: Reaction: 4-Chloro-2-(pentyloxy)phenylboronic acid + Bromobenzene


 Biaryl Product
A. Atom Economy (AE)


  • Scenario A (Free Acid):

    • Reactants: Acid (242.5) + PhBr (157.0) = 399.5

    • Product: Biaryl (274.8)

    • AE = 68.8%

  • Scenario B (Pinacol Ester):

    • Reactants: Ester (324.7) + PhBr (157.0) = 481.7

    • Product: Biaryl (274.8)

    • AE = 57.0%

Insight: Switching to the free acid instantly improves theoretical efficiency by ~12%.

B. E-Factor (Environmental Factor)


Includes solvents, workup salts, and catalyst residue.
  • Traditional Route (Toluene/DMF): High solvent volumes, difficult DMF removal. E-Factor: >50 .

  • Green Route (EtOH/Water): Recyclable solvents, aqueous waste streams. E-Factor: <15 .

Experimental Protocol: The "Green" Method

Objective: High-yield coupling of 4-Chloro-2-(pentyloxy)phenylboronic acid avoiding DMF/Toluene.

Materials
  • Substrate: 4-Chloro-2-(pentyloxy)phenylboronic acid (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (1 mol%) + SPhos (2 mol%) (High activity allows low loading)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) or 2-MeTHF (Bio-derived)

Step-by-Step Workflow
  • Charge: In a reaction vessel, combine the boronic acid, aryl bromide, and base.

  • Solvent Addition: Add Ethanol/Water (3:1). The lipophilic pentyl chain requires the ethanol co-solvent for solubility; water dissolves the base.

    • Note: Pure water is ineffective here due to the hydrophobicity of the pentyloxy group.

  • Catalyst: Add Pd(OAc)

    
     and ligand.[1]
    
  • Reaction: Heat to 60°C for 4-12 hours. Monitor via HPLC.

  • Green Workup:

    • Cool to room temperature.

    • Add water to precipitate the product (the lipophilic product is insoluble in high-water content).

    • Filtration: Collect solids. Wash with water (removes inorganic salts and Boric acid byproduct).

    • Recrystallization: Ethanol or IPA (Avoids silica gel chromatography).

Visualization & Logic Flows

Diagram 1: Green Solvent & Reagent Selection Logic

This decision tree guides the researcher in selecting the optimal system based on substrate properties.

GreenSelection Start Start: Select Reaction Conditions SolubilityCheck Is Substrate Highly Lipophilic? (e.g., Pentyloxy group) Start->SolubilityCheck BoronCheck Is Substrate Acid Sensitive? Start->BoronCheck YesLipo Yes: Pure Water Ineffective SolubilityCheck->YesLipo Yes SolventChoice Select Solvent System YesLipo->SolventChoice OptionA Ethanol/Water (3:1) (Standard Green) SolventChoice->OptionA OptionB TPGS-750-M (Surfactant/Water) SolventChoice->OptionB OptionC 2-MeTHF (Bio-derived Organic) SolventChoice->OptionC SensitiveYes Yes: Use Pinacol Ester (Sacrifice AE for Stability) BoronCheck->SensitiveYes Yes SensitiveNo No: Use Free Boronic Acid (Maximize Atom Economy) BoronCheck->SensitiveNo No

Caption: Decision matrix for optimizing solvent and boron source based on the lipophilicity of the pentyloxy substituent.

Diagram 2: Reaction Cycle & Waste Generation

This diagram highlights where waste is generated in the cycle, pinpointing targets for E-factor reduction.

ReactionCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation OxAdd->TransMet + Activated Boron RedElim Reductive Elimination TransMet->RedElim Waste1 Waste: Bromide Salt TransMet->Waste1 Salt Removal Waste2 Waste: Boric Acid (B(OH)3) TransMet->Waste2 Boric Acid Removal RedElim->Pd0 Regeneration Product Product: Biaryl RedElim->Product Release ArBr Ar-Br Input ArBr->OxAdd BoronInput Boronic Acid (Pentyloxy-Ar-B(OH)2) BoronInput->TransMet BaseInput Base (OH-) BaseInput->TransMet

Caption: Catalytic cycle identifying the specific points of waste generation (Boric acid and Salts) relevant to E-factor calculations.

References

  • Lipshutz, B. H., & Ghorai, S. (2008). "Transition-Metal-Catalyzed Cross-Couplings Going Green: in Water at Room Temperature." Aldrichimica Acta. Link

  • Kolychev, E., & Nechaev, M. (2013).[2] "Expanded Ring Diaminocarbene Palladium Complexes: Synthesis, Structure, and Suzuki–Miyaura Cross-Coupling of Heteroaryl Chlorides in Water." Dalton Transactions.[2] Link

  • ACS Green Chemistry Institute. (2021). "The E-Factor in Green Chemistry." LibreTexts. Link

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide and Boron Reagent Selection." Link

  • Dunn, P. J., et al. (2018). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction." Journal of the American Chemical Society.[3][4] Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 4-Chloro-2-(pentyloxy)phenylboronic Acid

[1] Executive Summary & Chemical Profile Objective: Provide a self-validating, compliant disposal protocol for 4-Chloro-2-(pentyloxy)phenylboronic acid. Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

Objective: Provide a self-validating, compliant disposal protocol for 4-Chloro-2-(pentyloxy)phenylboronic acid. Target Audience: Medicinal Chemists, EHS Officers, and Lab Managers.[1][2]

This compound presents a dual-hazard profile: it is a functionalized phenylboronic acid and a halogenated organic compound .[1][2] Unlike simple organic acids, the presence of the chlorine atom at the C4 position and the pentyloxy chain dictates specific waste segregation protocols to prevent the formation of toxic byproducts (e.g., dioxins) during improper incineration or incompatible chemical treatment.[1][2]

Chemical Property Data Disposal Implication
Functional Groups Boronic Acid, Aryl Chloride, EtherReactive to oxidizers; Halogenated waste stream required.[1]
Physical State Solid (Powder)Dust generation hazard; requires anti-static handling.[1][2]
Solubility Organic Solvents (DMSO, MeOH)Mobile in solvent waste; potential for environmental leaching.[1][2]
Reactivity Oxidizable C-B bondCRITICAL: Do NOT chemically quench with peroxides (see Section 3).[1][2]

Hazard Identification & Risk Assessment

Before initiating disposal, the user must acknowledge the specific risks associated with the chemical structure.[1][2]

  • Halogen Content: The chlorine substituent mandates that this waste be treated as Halogenated Organic Waste .[1][2] Mixing this with non-halogenated solvents can contaminate large volumes of waste, increasing disposal costs and complicating incineration parameters.[2]

  • Boronic Acid Moiety: Boronic acids are Lewis acids.[1][2] While generally stable, they can form reversible covalent bonds with diols (e.g., carbohydrates) and are susceptible to deborylation under radical conditions.[1][2]

  • Environmental Toxicity: The pentyloxy chain increases lipophilicity (

    
    ), suggesting higher potential for bioaccumulation compared to naked phenylboronic acid.[1][2] Zero discharge to drains is mandatory. [1][2]
    

Critical Operational Warning: The "No-Quench" Rule

STOP AND READ: A common laboratory practice for boronic acids is oxidative quenching using Hydrogen Peroxide (


) and Base (

) to convert the boronic acid to a phenol.[1][2]

DO NOT USE OXIDATIVE QUENCHING FOR THIS COMPOUND. [1][2]

Scientific Rationale: Oxidizing 4-Chloro-2-(pentyloxy)phenylboronic acid yields 4-Chloro-2-(pentyloxy)phenol .[1][2] Chlorinated phenols are significantly more toxic and environmentally persistent than their boronic acid precursors.[2] Many chlorophenols are regulated as specific toxic pollutants (EPA Priority Pollutants).[2] Generating a chlorophenol waste stream from a boronic acid precursor unnecessarily elevates the hazard level of your waste.[2]

Correct Action: Dispose of the parent compound intact via high-temperature incineration.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Bulk Substance)

Use this protocol for expired reagents, excess synthesis product, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1][2]

  • Transfer: Transfer the solid carefully to avoid dust. If the solid is in a septum vial, place the entire vial into the waste jar.[1][2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid" [1]

    • Constituents: "4-Chloro-2-(pentyloxy)phenylboronic acid"[1]

    • Hazard Checkbox: Toxic , Irritant .[1][2]

  • Segregation: Place in the Solid Hazardous Waste bin. Do not mix with sharps or biohazard waste.[2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC effluents, reaction filtrates, or cleaning solvents.[1]

  • Solvent Assessment: Determine the primary solvent.[2]

  • Segregation Logic:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Pour into "Halogenated Organic Solvents" carboy.[1][2]

    • If solvent is Non-Halogenated (e.g., Methanol, Acetone):

      • Strict Compliance: Pour into "Halogenated Organic Solvents" carboy.

      • Reasoning: Even if the solvent is acetone, the dissolved solute contains Chlorine.[1][2] Adding it to a non-halogenated stream renders the entire stream "Halogenated" by contamination rules (EPA "Mixture Rule").[2]

  • Labeling: Ensure the tag explicitly lists "Chlorinated Organics" to alert the disposal facility.[2]

Protocol C: Glassware Decontamination
  • Rinse 1: Rinse glassware with Acetone or Methanol.[2] Collect rinsate as Halogenated Organic Waste .[1][2]

  • Rinse 2: Wash with soap and water.[2][3][4] Collect the first aqueous rinse if significant residue remained; otherwise, subsequent washes may go to the drain (subject to local sewer codes).[1][2]

  • Drying: Allow solvent to evaporate in a fume hood before placing glassware in the wash bin.[2]

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-(pentyloxy)phenylboronic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Rinsate StateCheck->LiquidPath SolidAction Pack in HDPE/Glass Jar Label: 'Solid Hazardous Waste' SolidPath->SolidAction SolventCheck Primary Solvent Type? LiquidPath->SolventCheck FinalDest DISPOSAL STREAM: Halogenated Organic Waste (High Temp Incineration) SolidAction->FinalDest Pickup HaloSolvent Halogenated (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent HaloSolvent->FinalDest NonHaloSolvent->FinalDest Contaminates Stream

Figure 1: Decision tree for waste segregation. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent due to the solute's chlorine content.[1][2]

Emergency Response: Spill Procedures

In the event of a benchtop spill (solid powder):

  • PPE Upgrade: Wear nitrile gloves (double glove recommended), lab coat, and safety goggles.[1][2] If powder is fine/dusty, use an N95 respirator or work within the fume hood.[1][2]

  • Containment: Do not dry sweep if dust generation is likely.[2] Cover the spill with a damp paper towel (dampened with water or acetone) to suppress dust.[2]

  • Cleanup: Scoop the damp material and towels into a wide-mouth jar.[1][2]

  • Surface Decon: Wipe the surface with an acetone-soaked tissue, followed by soap and water.[1][2]

  • Disposal: Label the jar as "Spill Debris: 4-Chloro-2-(pentyloxy)phenylboronic acid" and dispose of as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[2] List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[2] Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(pentyloxy)phenylboronic acid

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling of 4-Chloro-2-(p...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational plan for the safe handling of 4-Chloro-2-(pentyloxy)phenylboronic acid, with a specific focus on the selection and use of Personal Protective Equipment (PPE). The principles and protocols outlined here are synthesized from established safety standards for structurally related boronic acids, ensuring a robust and scientifically grounded approach to laboratory safety.

Hazard Identification and Risk Assessment

Based on data from closely related structures, the anticipated hazards are summarized below.

Hazard ClassificationAnticipated Risk for 4-Chloro-2-(pentyloxy)phenylboronic acidRationale and Authoritative Source
Acute Toxicity, Oral Category 4: Harmful if swallowed. Structurally similar 4-Chlorophenylboronic acid is classified as harmful if swallowed.[3][4]
Skin Corrosion/Irritation Category 2: Causes skin irritation. Phenylboronic acid derivatives are frequently cited as skin irritants.[2][4][5]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. This is a common classification for boronic acids, which can cause significant irritation upon contact.[2][4][6]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation. As a fine powder, inhalation of dust can irritate the respiratory system.[1][2][6]

This risk profile dictates a stringent approach to PPE, designed to create a complete barrier between the researcher and the chemical, mitigating risks of irritation and accidental ingestion or inhalation.

Core PPE Ensemble: Your First Line of Defense

Every laboratory operation involving 4-Chloro-2-(pentyloxy)phenylboronic acid requires a baseline set of PPE. Do not handle this chemical without, at a minimum, the following equipment.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7][8] Unlike safety glasses, goggles provide a complete seal around the eyes, offering superior protection from airborne dust and accidental splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Nitrile gloves are the standard recommendation.[8] Always inspect gloves for tears or punctures before use.[9] For tasks involving prolonged contact or immersion, consult the glove manufacturer's specifications for breakthrough time. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated waste stream.[10]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required.[1][7] Long-sleeved clothing should be worn underneath to ensure complete coverage of the arms.[8] For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron provides an additional layer of protection.[11]

  • Respiratory Protection: The need for respiratory protection is dictated by the specific operation and engineering controls in place. The decision-making process is outlined in the workflow diagram below.

Operational Protocol: PPE for Specific Tasks

The required level of PPE evolves with the experimental workflow. Below are step-by-step procedures for common laboratory tasks.

Task 1: Weighing and Aliquoting Solid Compound

This task presents the highest risk of generating and inhaling dust. All weighing operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.

Procedure:

  • Preparation: Before bringing the chemical into the workspace, don your core PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Respiratory Selection: Based on the quantity being weighed, select and don the appropriate respiratory protection as detailed in the diagram below. For most lab-scale operations (milligrams to a few grams) in a fume hood, a NIOSH-approved N95 respirator is sufficient.[11][12]

  • Handling: Gently open the container, avoiding any actions that could aerosolize the powder. Use a spatula to carefully transfer the desired amount to a tared weigh boat or container.

  • Clean-up: After weighing, securely close the primary container. Wipe down the spatula, weigh boat, and any affected surfaces within the hood with a damp cloth or towel to collect any residual dust.

  • Disposal: Dispose of the contaminated wipe and gloves in the designated solid chemical waste container.

Task 2: Dissolution and Solution Handling

Once the compound is in solution, the risk of dust inhalation is eliminated, but the risk of splashes remains.

Procedure:

  • Preparation: Ensure your core PPE (lab coat, goggles, gloves) is properly worn. Operations should still be conducted within a chemical fume hood.[12]

  • Solvent Addition: Slowly add the solvent to the vessel containing the solid boronic acid. If necessary, use gentle agitation (magnetic stirring or manual swirling) to aid dissolution.

  • Transfer: When transferring the solution, keep the sash of the fume hood at the lowest practical height. Use pipettes or a cannulation technique for liquid transfers where possible to minimize the risk of spills.

  • Disposal: Dispose of any contaminated materials, such as pipette tips, in the appropriate chemical waste container.

Emergency Response Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and shoes immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[13] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][8] Clean the spill area thoroughly. For larger spills, follow your institution's emergency spill response protocol.

PPE Donning and Doffing Protocol

A disciplined approach to putting on and removing PPE is essential to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Goggles/Face Shield: Position securely on the face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside-out, without shaking, and store or dispose of it properly.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9][14]

Waste Disposal

All disposable PPE (gloves, respirators, wipes) contaminated with 4-Chloro-2-(pentyloxy)phenylboronic acid must be disposed of in a clearly labeled, sealed container for solid hazardous waste.[15] Excess chemical and solutions should be disposed of in the appropriate liquid hazardous waste container, following all local and institutional regulations.

Visualization: Respiratory Protection Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of respiratory protection when handling solid boronic acids.

PPE_Decision_Tree start Start: Handling Solid 4-Chloro-2-(pentyloxy)phenylboronic acid fume_hood Is the work performed in a certified chemical fume hood or ventilated enclosure? start->fume_hood quantity What is the quantity being handled? fume_hood->quantity Yes no_hood Action: STOP WORK. Relocate to a certified fume hood. fume_hood->no_hood No small_scale Small Scale (e.g., < 5g) quantity->small_scale large_scale Large Scale (e.g., > 5g or potential for significant dust) quantity->large_scale n95 Required PPE: NIOSH-approved N95 Particulate Respirator small_scale->n95 papr Required PPE: Powered Air-Purifying Respirator (PAPR) with HEPA filters large_scale->papr

Caption: Decision tree for selecting appropriate respiratory protection.

References

  • Cole-Parmer. "Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%." [Online]. Available: [Link]

  • Lab Alley. "Boric Acid Safety & Hazards." [Online]. Available: [Link]

  • PubChem. "4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299." [Online]. Available: [Link]

  • GTI Laboratory Supplies. "Safety Data Sheet - Phenylboronic acid." [Online]. Available: [Link]

  • DC Fine Chemicals. "110140 - Phenylboronic acid - Safety Data Sheet." [Online]. Available: [Link]

  • Carl ROTH. "Safety Data Sheet: Phenylboronic acid." [Online]. Available: [Link]

  • Fisher Scientific. "SAFETY DATA SHEET - 4-Chlorophenylboronic acid." [Online]. Available: [Link]

Sources

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